Product packaging for iMAC2(Cat. No.:CAS No. 335166-36-4)

iMAC2

Cat. No.: B1667711
CAS No.: 335166-36-4
M. Wt: 469.2 g/mol
InChI Key: BSTYITXHUQTYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brain-specific angiogenesis inhibitor 2 is a protein that in humans is encoded by the BAI2 gene. It is a member of the adhesion-GPCR family of receptors. BAI2 and BAI3 are similar to BAI1 in structure, have similar tissue specificities and may also play a role in angiogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20Br2FN3 B1667711 iMAC2 CAS No. 335166-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

335166-36-4

Molecular Formula

C19H20Br2FN3

Molecular Weight

469.2 g/mol

IUPAC Name

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole

InChI

InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2

InChI Key

BSTYITXHUQTYBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAI2;  BAI 2;  BAI-2;  Brain-specific angiogenesis inhibitor 2

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of mTOR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its signaling pathway is one of the most frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed examination of the mechanism of action of mTOR inhibitors, focusing on the core molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these processes. We present quantitative data in a structured format and include detailed experimental protocols for key assays. Visualizations of the mTOR signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding.

The mTOR Signaling Pathway

mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are differentiated by their protein components and their sensitivity to rapamycin and its analogs (rapalogs).

  • mTORC1: Composed of mTOR, regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (MLST8), proline-rich AKT substrate 40 kDa (PRAS40), and DEP domain-containing mTOR-interacting protein (DEPTOR). mTORC1 is sensitive to acute inhibition by rapamycin. It integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors include the S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E-binding proteins (4E-BPs).

  • mTORC2: Composed of mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, stress-activated protein kinase-interacting protein 1 (mSIN1), protein observed with Rictor-1 (Protor-1/2), and DEPTOR. mTORC2 is generally considered rapamycin-insensitive, although prolonged treatment can inhibit its assembly and function in some cell types. It regulates cell survival and metabolism, as well as the cytoskeleton, primarily through the phosphorylation and activation of Akt, protein kinase C (PKC), and serum/glucocorticoid-regulated kinase 1 (SGK1).

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K-Akt Pathway cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 cluster_downstream_mTORC1 Downstream Effects of mTORC1 cluster_downstream_mTORC2 Downstream Effects of mTORC2 Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 (Rictor, mTOR, MLST8) Growth_Factors->mTORC2 Nutrients Nutrients (e.g., Amino Acids, Glucose) mTORC1 mTORC1 (Raptor, mTOR, MLST8) Nutrients->mTORC1 Energy_Status Energy Status (AMP/ATP ratio) Energy_Status->mTORC1 Stress Cellular Stress (e.g., Hypoxia) Stress->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Translation) S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Akt_mTORC2 Akt mTORC2->Akt_mTORC2 Cytoskeletal_Organization Cytoskeletal Organization mTORC2->Cytoskeletal_Organization Cell_Survival Cell Survival Akt_mTORC2->Cell_Survival

Caption: The mTOR signaling network, depicting the distinct upstream inputs and downstream outputs of mTORC1 and mTORC2.

Classes of mTOR Inhibitors and Their Mechanisms

There are two main classes of mTOR inhibitors, each with a distinct mechanism of action:

2.1. Rapamycin and its Analogs (Rapalogs)

Rapamycin is a macrolide that, after binding to the intracellular receptor FKBP12, forms a complex that allosterically inhibits mTORC1.[1] This inhibition is not directed at the kinase active site but rather prevents the access of some mTORC1 substrates, such as S6K1, to the catalytic site.[1] Consequently, rapalogs are considered partial inhibitors of mTORC1. While effective at inhibiting mTORC1, rapalogs do not directly inhibit mTORC2.[2] However, chronic exposure to rapalogs can disrupt the assembly of mTORC2 in certain cell types.[3]

2.2. ATP-Competitive mTOR Kinase Inhibitors (TORKi)

This second generation of mTOR inhibitors directly targets the ATP-binding site of the mTOR kinase domain.[4][5] By competing with ATP, these inhibitors block the kinase activity of both mTORC1 and mTORC2.[2][6] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapalogs.[7] Examples of TORKi include Torin1, AZD8055, and OSI-027.[2][8]

Quantitative Data on mTOR Inhibitor Activity

The following table summarizes key quantitative data for representative mTOR inhibitors.

Inhibitor ClassInhibitorTarget(s)IC50 / Ki (nM)Cell-based Assay (Phospho-S6K T389) IC50 (nM)Cell-based Assay (Phospho-Akt S473) IC50 (nM)
Rapalogs RapamycinmTORC1Ki: ~0.1 (for FKBP12-rapamycin complex)~1-10>1000
EverolimusmTORC1Ki: ~0.2 (for FKBP12-everolimus complex)~2-20>1000
TORKi Torin1mTORC1/mTORC2IC50: ~3 (mTOR)~10~50
AZD8055mTORC1/mTORC2IC50: ~0.8 (mTOR)~4~30
OSI-027mTORC1/mTORC2IC50: ~22 (mTOR)~50~200

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.

Detailed Experimental Protocols

4.1. In Vitro mTOR Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified mTOR.

Materials:

  • Active, purified mTOR enzyme (e.g., recombinant human mTOR)

  • Inactive substrate protein (e.g., inactive p70S6K)[9]

  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[9]

  • ATP solution (100 µM in kinase buffer)[9]

  • Test inhibitor compound at various concentrations

  • Positive control inhibitor (e.g., Wortmannin)[9]

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against phospho-p70S6K (Thr389)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Prepare reactions in a final volume of 50 µL in microcentrifuge tubes.

  • To each tube, add 250 ng of active mTOR and 1 µg of inactive p70S6K substrate.[9]

  • Add the test inhibitor at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[9]

  • Incubate the reaction for 30 minutes at 30°C.[9]

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against phospho-p70S6K (Thr389), followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

4.2. Western Blot Analysis of mTORC1 and mTORC2 Activity in Cells

This protocol assesses the effect of an mTOR inhibitor on the phosphorylation of downstream targets of mTORC1 (S6K) and mTORC2 (Akt) in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, MCF7)

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)[10]

    • Total p70 S6 Kinase

    • Phospho-Akt (Ser473)

    • Total Akt

    • Loading control (e.g., β-actin)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the test inhibitor at various concentrations for the desired time (e.g., 1-24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibodies (e.g., anti-phospho-p70S6K and anti-phospho-Akt) overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again with TBST and visualize the bands using a chemiluminescence detection system.[11]

  • Strip the membrane and re-probe for total protein levels and a loading control to ensure equal loading.

  • Quantify the band intensities to determine the change in phosphorylation of the target proteins.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Seeding Seed Cells Treatment Treat with mTOR Inhibitor Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Quantification Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-S6K, p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A generalized workflow for assessing mTOR pathway activity in cells via Western blotting.

Conclusion

mTOR inhibitors, encompassing both rapalogs and ATP-competitive kinase inhibitors, represent a significant class of therapeutic agents, particularly in oncology. A thorough understanding of their distinct mechanisms of action is crucial for their rational development and clinical application. The experimental protocols provided herein serve as a foundation for the in-depth investigation of novel mTOR-targeting compounds. The continued exploration of the intricacies of the mTOR signaling network will undoubtedly unveil new therapeutic opportunities.

References

iMAC2: A Technical Whitepaper on the Inhibition of the Mitochondrial Apoptosis-Induced Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A pivotal event in this pathway is the formation of the Mitochondrial Apoptosis-Induced Channel (MAC) in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1] This document provides a comprehensive technical overview of iMAC2, a potent and specific inhibitor of the MAC. We present its pharmacological data, delineate the signaling pathways it modulates, and provide detailed experimental protocols for its characterization.

Introduction to the Mitochondrial Apoptosis-Induced Channel (MAC)

The Mitochondrial Apoptosis-Induced Channel (MAC) is a high-conductance channel that marks a key commitment step in the intrinsic apoptotic cascade.[1] Its formation is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, are essential for the formation of MAC, while anti-apoptotic members, like Bcl-2 and Bcl-xL, prevent its assembly.[1] Upon activation by apoptotic stimuli, Bax and Bak oligomerize in the outer mitochondrial membrane, forming the pore of the MAC.[2][3] This channel facilitates the permeabilization of the outer mitochondrial membrane, allowing for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[2][3][4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately leading to cell death.[2][5]

This compound: A Potent Inhibitor of MAC

This compound is a small molecule inhibitor identified as a 3,6-dibromocarbazole piperazine derivative of 2-propanol. It has been characterized as a potent inhibitor of the MAC. Pharmacological studies have demonstrated its efficacy in preventing the release of cytochrome c and suppressing apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay
IC50 (MAC Inhibition) 28 nMMitochondrial Patch Clamping
IC50 (Cytochrome c Release Inhibition) 0.68 µMBid-induced Bax activation
Apoptosis Reduction >50%STS-induced apoptosis in FL5.12 cells
Physicochemical Properties
Molecular Weight 542.11 g/mol
Formula C19H20Br2FN3.2HCl
Solubility Soluble to 5 mM in DMSO
Purity ≥98%
CAS Number 335166-00-2

Signaling Pathway of MAC-Mediated Apoptosis and this compound Inhibition

The intrinsic apoptosis pathway converges on the mitochondria, where the balance between pro- and anti-apoptotic Bcl-2 family proteins determines the cell's fate. This compound exerts its anti-apoptotic effect by directly inhibiting the MAC, preventing the downstream activation of the caspase cascade.

G cluster_0 Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrion cluster_3 Cytosolic Events Stimuli Stimuli BH3_only BH3-only proteins (Bid, Bim, Bad) Stimuli->BH3_only Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) BaxBak Pro-apoptotic (Bax, Bak) Bcl2->BaxBak inhibits BH3_only->Bcl2 inhibits BH3_only->BaxBak activates MAC MAC Formation BaxBak->MAC CytoC_IMS Cytochrome c (Intermembrane Space) MAC->CytoC_IMS CytoC_Cyto Cytochrome c (Cytosol) CytoC_IMS->CytoC_Cyto release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC_Cyto->Apoptosome Caspase3 Executioner Caspases (Caspase-3, -7) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->MAC inhibits

Figure 1: Signaling pathway of this compound-mediated inhibition of apoptosis.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

MAC Activity Assay using Mitochondrial Patch Clamping

This protocol is adapted from methodologies used to detect MAC activity in apoptotic cells.[1]

Objective: To measure the inhibitory effect of this compound on MAC channel activity.

Materials:

  • FL5.12 cells

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

  • Bath solution (same as pipette solution)

  • This compound stock solution in DMSO

Procedure:

  • Induce Apoptosis: Treat FL5.12 cells with an appropriate concentration of staurosporine to induce apoptosis and MAC formation.

  • Isolate Mitochondria: Harvest the cells and isolate mitochondria using differential centrifugation.

  • Prepare Mitoplasts: Resuspend the mitochondrial pellet in a hypotonic buffer to rupture the outer mitochondrial membrane and form mitoplasts.[6]

  • Patch Clamping:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 10-20 MΩ.

    • Fill the pipette with the pipette solution.

    • Form a giga-ohm seal with a mitoplast.

    • Establish the whole-mitoplast configuration.

    • Record channel activity at various holding potentials.

  • This compound Application:

    • Obtain a baseline recording of MAC activity.

    • Perfuse the bath with the bath solution containing the desired concentration of this compound.

    • Record the channel activity in the presence of this compound to determine the extent of inhibition.

  • Data Analysis: Analyze the single-channel recordings to determine the open probability and conductance of the MAC before and after the application of this compound. Calculate the IC50 value from a dose-response curve.

G cluster_0 Cell & Mitochondria Prep cluster_1 Patch Clamping cluster_2 Inhibitor Assay cluster_3 Analysis Induce_Apoptosis Induce Apoptosis (FL5.12 cells + STS) Isolate_Mito Isolate Mitochondria Induce_Apoptosis->Isolate_Mito Prepare_Mitoplasts Prepare Mitoplasts Isolate_Mito->Prepare_Mitoplasts Form_Seal Form GΩ Seal Prepare_Mitoplasts->Form_Seal Whole_Mitoplast Establish Whole-Mitoplast Configuration Form_Seal->Whole_Mitoplast Record_Baseline Record Baseline MAC Activity Whole_Mitoplast->Record_Baseline Add_this compound Apply this compound Record_Baseline->Add_this compound Record_Inhibition Record Inhibited MAC Activity Add_this compound->Record_Inhibition Analyze_Data Analyze Data (Open Probability, Conductance) Record_Inhibition->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50

References

The Role of iMAC2 in Blocking Cytochrome c Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of iMAC2, a potent inhibitor of the intrinsic apoptotic pathway. We will delve into its role in blocking the release of cytochrome c from the mitochondria, a critical step in programmed cell death. This document consolidates key quantitative data, provides detailed experimental protocols for studying this compound's effects, and illustrates the underlying signaling pathways.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][2] This release triggers a cascade of caspase activation, ultimately leading to cell death.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of MOMP, with pro-apoptotic members like Bax and Bak forming pores in the outer mitochondrial membrane.[3] The formation of these pores, often referred to as the Mitochondrial Apoptosis-Induced Channel (MAC), is the "point of no return" in the apoptotic process.[1][4]

This compound (inhibitor of Mitochondrial Apoptosis-induced Channel 2) is a small molecule inhibitor that has been shown to effectively block apoptosis by preventing MOMP.[5] It is a di-bromocarbazole derivative that directly targets the machinery responsible for cytochrome c release.[6] This guide will explore the molecular mechanisms by which this compound exerts its anti-apoptotic effects.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of the Mitochondrial Apoptosis-Induced Channel (MAC).[5] It achieves this by interfering with the oligomerization of the pro-apoptotic proteins Bax and Bak.[7] In healthy cells, Bax is primarily located in the cytosol. Upon receiving an apoptotic stimulus, Bax translocates to the mitochondrial outer membrane, where it undergoes a conformational change and oligomerizes to form pores.[3][7]

This compound has been demonstrated to disrupt the formation of these higher-order Bax/Bak oligomers.[7] Some evidence even suggests that this compound can disassemble pre-formed Bax/Bak oligomers.[6] By preventing the formation of a functional MAC, this compound effectively blocks the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space, thereby halting the progression of apoptosis.

The following diagram illustrates the signaling pathway of intrinsic apoptosis and the point of intervention for this compound.

Signaling Pathway of Intrinsic Apoptosis and this compound Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, UV radiation) BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimulus->BH3_only activates Bax_inactive Inactive Bax BH3_only->Bax_inactive activates Bax_active Active Bax/ Bak Oligomers (MAC) Bax_inactive->Bax_active translocates and oligomerizes Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Executioner_Caspases Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner_Caspases->Apoptosis cleaves substrates leading to Cytochrome_c Cytochrome c Bax_active->Cytochrome_c releases This compound This compound This compound->Bax_active inhibits Cytochrome_c->Apaf1 binds to

Caption: Intrinsic apoptosis pathway and this compound's point of inhibition.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound's inhibitory effects on the key events of the intrinsic apoptotic pathway.

Table 1: Inhibitory Concentrations of this compound

ParameterIC50 ValueCell/SystemApoptotic StimulusReference
MAC Inhibition28 nMReconstituted mitochondrial outer membranesRecombinant Bax[4]
Cytochrome c Release0.68 µMIsolated mitochondriaBid-induced Bax activation[5]
Apoptosis>50% inhibitionFL5.12 cellsStaurosporine (STS)[5]
ApoptosisInhibition at ≥ 2.5 µMFL5.12 cellsSTS or IL-3 deprivation[6]

Table 2: Effect of this compound on the Onset of Mitochondrial Outer Membrane Permeabilization (MOMP)

TreatmentOnset of MOMP (hours ± SEM)np-valueReference
1 µM Staurosporine6.83 ± 1.112< 0.001[6]
1 µM Staurosporine + 0.5 µM this compound12.52 ± 0.99< 0.001[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Assessment of Bax Translocation by Immunofluorescence Microscopy

This protocol describes the visualization of Bax translocation from the cytosol to the mitochondria upon induction of apoptosis and its inhibition by this compound.

Materials:

  • HeLa cells

  • Glass coverslips

  • 1 µM Staurosporine (STS) in DMSO

  • This compound in DMSO

  • MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Rabbit anti-Bax (e.g., clone 6A7, 1:200 dilution)

  • Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488 conjugated (1:1000 dilution)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.

  • Pre-treat cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle (DMSO) for 1 hour.

  • Induce apoptosis by adding 1 µM STS to the media and incubate for 4-6 hours.

  • During the last 30 minutes of incubation, add MitoTracker Red CMXRos to the media at a final concentration of 100 nM to stain the mitochondria.

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary anti-Bax antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using a suitable mounting medium.

  • Visualize the cells using a confocal microscope. Bax (green) will appear diffuse in the cytosol of healthy and this compound-treated cells, while in apoptotic cells, it will co-localize with the mitochondria (red), appearing as yellow puncta.

Workflow for Bax Translocation Immunofluorescence A Seed HeLa cells on coverslips B Pre-treat with this compound or vehicle A->B C Induce apoptosis with Staurosporine B->C D Stain mitochondria with MitoTracker Red C->D E Fix, permeabilize, and block cells D->E F Incubate with primary anti-Bax antibody E->F G Incubate with fluorescent secondary antibody F->G H Counterstain nuclei with DAPI G->H I Mount and visualize with confocal microscope H->I

Caption: Experimental workflow for visualizing Bax translocation.

Analysis of Bax/Bak Oligomerization by Chemical Cross-linking

This protocol details a method to assess the effect of this compound on the formation of Bax/Bak oligomers in the mitochondrial membrane using the chemical cross-linker DSP (dithiobis(succinimidyl propionate)).

Materials:

  • FL5.12 cells

  • Apoptotic stimulus (e.g., IL-3 withdrawal or Staurosporine)

  • This compound in DMSO

  • Digitonin

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • DSP (dithiobis(succinimidyl propionate)) in DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl pH 7.5)

  • Non-reducing SDS-PAGE sample buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: Rabbit anti-Bax or anti-Bak

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture FL5.12 cells and induce apoptosis in the presence or absence of this compound.

  • Harvest the cells and wash with cold PBS.

  • Permeabilize the cells with a low concentration of digitonin (e.g., 0.05%) to release the cytosol.

  • Centrifuge to pellet the mitochondrial-enriched fraction.

  • Resuspend the mitochondrial pellet in mitochondrial isolation buffer.

  • Add 1 mM DSP to the mitochondrial suspension and incubate for 30 minutes at room temperature to cross-link proteins in close proximity.

  • Quench the cross-linking reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Lyse the mitochondria and determine the protein concentration.

  • Mix the protein lysates with non-reducing SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against Bax or Bak.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate. Monomeric, dimeric, and higher-order oligomeric forms of Bax/Bak will be visible as distinct bands. This compound treatment is expected to reduce the intensity of the oligomeric bands.

Quantification of Cytochrome c Release by Sandwich ELISA

This protocol describes the quantification of cytochrome c released into the cell culture supernatant of apoptotic cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Apoptotic cells and control cells in culture

  • This compound in DMSO

  • Commercial Cytochrome c ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Microplate reader

Procedure:

  • Induce apoptosis in your cell line of choice in the presence or absence of various concentrations of this compound.

  • After the desired incubation time, collect the cell culture supernatant.

  • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any detached cells and debris.

  • Follow the manufacturer's instructions for the Cytochrome c ELISA kit. This typically involves the following steps: a. Adding the collected supernatant (and provided standards) to a microplate pre-coated with a capture antibody for cytochrome c. b. Incubating to allow the cytochrome c to bind to the capture antibody. c. Washing the plate to remove unbound components. d. Adding a detection antibody that binds to a different epitope on the captured cytochrome c. e. Incubating and washing. f. Adding an enzyme-conjugated secondary antibody or a streptavidin-HRP conjugate (if the detection antibody is biotinylated). g. Incubating and washing. h. Adding a substrate solution that will be converted by the enzyme to produce a colored product. i. Stopping the reaction with a stop solution.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of cytochrome c in the samples by comparing their absorbance to the standard curve. A dose-dependent decrease in cytochrome c in the supernatant is expected with increasing concentrations of this compound.

Logical Flow of this compound's Action A Apoptotic Stimulus B Activation of Bax/Bak A->B C Translocation of Bax to Mitochondria B->C D Oligomerization of Bax/Bak (MAC Formation) C->D E Mitochondrial Outer Membrane Permeabilization (MOMP) D->E F Release of Cytochrome c E->F G Apoptosome Formation and Caspase Activation F->G H Apoptosis G->H I This compound I->D blocks

Caption: Logical relationship of events in apoptosis inhibited by this compound.

Conclusion

This compound is a valuable tool for studying the intricacies of the intrinsic apoptotic pathway and holds potential as a therapeutic agent in diseases characterized by excessive apoptosis. Its well-defined mechanism of action, centered on the inhibition of Bax/Bak oligomerization and the subsequent blockade of cytochrome c release, makes it a specific and potent inhibitor of apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and similar compounds on mitochondrial-mediated cell death. Further research into the precise molecular interactions between this compound and the Bcl-2 family proteins will undoubtedly provide deeper insights into the regulation of apoptosis and may pave the way for the development of novel therapeutics.

References

An In-depth Technical Guide on the Interaction of iMAC2 with Bcl-2 Family Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate regulation of apoptosis is pivotal in cellular homeostasis, with the Bcl-2 protein family serving as the central arbitrators of the mitochondrial pathway of programmed cell death. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer. A key event in mitochondrial apoptosis is the formation of the Mitochondrial Apoptosis-induced Channel (MAC), a high-conductance channel in the outer mitochondrial membrane responsible for the release of pro-apoptotic factors. The formation and activity of MAC are tightly controlled by the interplay of pro- and anti-apoptotic members of the Bcl-2 family. This technical guide delves into the interaction of iMAC2, a small molecule inhibitor of MAC, with the Bcl-2 family proteins. While direct high-affinity binding to individual Bcl-2 family members has not been quantitatively established, compelling evidence points towards this compound's role in modulating the downstream consequences of Bcl-2 family protein interactions, specifically the oligomerization of Bax and Bak. This document provides a comprehensive overview of the known quantitative data, detailed adaptable experimental protocols for studying this interaction, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data

The available quantitative data on this compound primarily focuses on its inhibitory effect on the Mitochondrial Apoptosis-induced Channel (MAC) rather than direct binding affinities to individual Bcl-2 family proteins.

CompoundTargetAssay TypeIC50SpecificityReference
This compoundMACPatch Clamp on reconstituted mitochondrial outer membranes~25 nMNo effect on the Translocase of the Outer Mitochondrial Membrane (TOM) at 500 nM[1]

Note: Extensive searches for direct binding affinities (Ki, Kd) of this compound with individual Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) did not yield specific quantitative values. This suggests that this compound may not function as a classical BH3 mimetic that binds with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. Instead, its mechanism appears to be centered on the inhibition of the MAC pore itself and the process of its formation by pro-apoptotic Bax and Bak.

Mechanism of Action of this compound in the Context of Bcl-2 Family Protein Interactions

The prevailing model for this compound's mechanism of action suggests that it interferes with the downstream events of pro-apoptotic Bcl-2 family signaling, specifically the oligomerization of Bax and Bak, which are the core components of the MAC.[2]

Upon apoptotic stimuli, BH3-only proteins either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL), leading to the activation of Bax and Bak. Activated Bax and Bak then translocate to the outer mitochondrial membrane, where they oligomerize to form the MAC, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, initiating the caspase cascade.

This compound has been shown to:

  • Inhibit MAC activity: Directly blocks the channel activity of the MAC in patch-clamp experiments.[1]

  • Delay Mitochondrial Outer Membrane Permeabilization (MOMP): In cellular assays, this compound delays the release of mitochondrial intermembrane space proteins.

  • Inhibit Bax relocation: Prevents the translocation of Bax from the cytosol to the mitochondria upon induction of apoptosis.[3]

  • Disassemble Bax/Bak oligomers: It is proposed that this compound can interfere with the formation of higher-order Bax and Bak oligomers, a critical step in MAC formation.[2]

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate the interaction and effects of this compound on the Bcl-2 protein family and apoptosis.

Co-Immunoprecipitation (Co-IP) to Investigate this compound's Effect on Bax/Bak Interaction with Bcl-2 Family Proteins

This protocol is designed to determine if this compound treatment alters the interaction between pro- and anti-apoptotic Bcl-2 family members.

A. Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Bax, anti-Bak, anti-Bcl-2, anti-Bcl-xL

  • IP-grade antibody against the "bait" protein (e.g., anti-Bcl-2)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

B. Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound or vehicle control for a predetermined time, followed by treatment with an apoptosis-inducing agent.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Take a small aliquot of the pre-cleared lysate as the "input" control.

    • Incubate the remaining lysate with the IP antibody (e.g., anti-Bcl-2) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the "prey" proteins (e.g., anti-Bax, anti-Bak) and the "bait" protein (e.g., anti-Bcl-2).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

Förster Resonance Energy Transfer (FRET) Assay to Monitor this compound's Effect on Bcl-2 Family Protein Interactions in Live Cells

This protocol allows for the real-time monitoring of protein-protein interactions in living cells upon treatment with this compound.

A. Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, HeLa)

  • Expression vectors for fluorescently tagged Bcl-2 family proteins (e.g., Bax-GFP and Bcl-xL-mCherry as a FRET pair)

  • Transfection reagent

  • This compound

  • Apoptosis-inducing agent

  • Confocal microscope equipped for FRET imaging (e.g., with FLIM capabilities)

  • Image analysis software

B. Procedure:

  • Cell Transfection: Co-transfect cells with the expression vectors for the FRET pair.

  • Cell Treatment: After 24-48 hours, treat the cells with this compound or vehicle control, followed by the apoptosis-inducing agent.

  • FRET Imaging:

    • Acquire images of the donor and acceptor fluorescence.

    • Perform FRET analysis using a suitable method (e.g., acceptor photobleaching or sensitized emission).

    • For acceptor photobleaching, measure the donor fluorescence intensity in a region of interest before and after photobleaching the acceptor. An increase in donor fluorescence after bleaching indicates FRET.

  • Data Analysis: Quantify the FRET efficiency in control and this compound-treated cells to determine if this compound disrupts the interaction between the tagged proteins.

Cytochrome c Release Assay to Assess this compound's Effect on MOMP

This assay determines the functional consequence of this compound's interaction with the Bcl-2 family-regulated apoptotic pathway.

A. Materials:

  • Cell line of interest

  • This compound

  • Apoptosis-inducing agent

  • Digitonin or other gentle permeabilization buffer

  • Mitochondria isolation kit (optional, for fractionation)

  • Primary antibody: anti-cytochrome c

  • Secondary antibody conjugated to a fluorescent dye

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope or flow cytometer

B. Procedure (Immunofluorescence Method):

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or an apoptosis inducer.

  • Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a gentle detergent like digitonin, which selectively permeabilizes the plasma membrane but not the mitochondrial membranes.

  • Immunostaining:

    • Incubate the cells with an anti-cytochrome c antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern.

    • In apoptotic cells, cytochrome c will be diffusely distributed throughout the cytoplasm.

    • Quantify the percentage of cells with diffuse cytochrome c staining in each treatment group.

C. Procedure (Cell Fractionation and Western Blot Method):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Cell Fractionation: Separate the cytosolic and mitochondrial fractions using a mitochondria isolation kit or a differential centrifugation protocol.

  • Western Blot Analysis:

    • Perform Western blotting on both the cytosolic and mitochondrial fractions.

    • Probe the membranes with an anti-cytochrome c antibody.

    • Use antibodies against cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers to verify the purity of the fractions.

    • Quantify the amount of cytochrome c in the cytosolic fraction to assess its release from the mitochondria.

Visualizations

Signaling Pathway of this compound Interaction with the Bcl-2 Family

iMAC2_Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Downstream Events Apoptotic Stimuli Apoptotic Stimuli BH3-only Proteins BH3-only Proteins Apoptotic Stimuli->BH3-only Proteins Anti-apoptotic\nBcl-2 (Bcl-2, Bcl-xL) Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL) BH3-only Proteins->Anti-apoptotic\nBcl-2 (Bcl-2, Bcl-xL) inhibit Pro-apoptotic\n(Bax, Bak) Pro-apoptotic (Bax, Bak) BH3-only Proteins->Pro-apoptotic\n(Bax, Bak) activate Anti-apoptotic\nBcl-2 (Bcl-2, Bcl-xL)->Pro-apoptotic\n(Bax, Bak) inhibit Bax/Bak\nOligomerization Bax/Bak Oligomerization Pro-apoptotic\n(Bax, Bak)->Bax/Bak\nOligomerization MAC Formation MAC Formation Bax/Bak\nOligomerization->MAC Formation MOMP MOMP MAC Formation->MOMP Cytochrome c\nRelease Cytochrome c Release MOMP->Cytochrome c\nRelease Caspase\nActivation Caspase Activation Cytochrome c\nRelease->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis This compound This compound This compound->Bax/Bak\nOligomerization inhibits This compound->MAC Formation inhibits

Caption: Signaling pathway of this compound's interaction with the Bcl-2 family.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Cell Culture & Treatment (Vehicle vs. This compound) lysis Cell Lysis start->lysis preclear Lysate Pre-clearing lysis->preclear input Take 'Input' Sample preclear->input ip Immunoprecipitation with anti-Bait Ab preclear->ip analysis SDS-PAGE & Western Blot (Probe for Prey & Bait) input->analysis beads Incubate with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Bound Proteins wash->elute elute->analysis end Data Analysis analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Experimental Workflow for FRET Assay

FRET_Workflow start Co-transfect Cells with FRET Pair Plasmids treatment Treat with this compound & Apoptosis Inducer start->treatment imaging Live Cell Imaging (Confocal Microscopy) treatment->imaging fret_measurement Measure FRET (e.g., Acceptor Photobleaching) imaging->fret_measurement analysis Quantify FRET Efficiency fret_measurement->analysis end Compare FRET between Control & Treated Cells analysis->end

Caption: Experimental workflow for FRET Assay.

Conclusion

This compound represents a promising pharmacological tool for modulating the mitochondrial apoptotic pathway. While its direct interaction with individual Bcl-2 family proteins remains to be fully elucidated in terms of quantitative binding affinities, the existing evidence strongly supports a mechanism of action that involves the inhibition of Bax/Bak oligomerization and the subsequent formation of the Mitochondrial Apoptosis-induced Channel. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds that target the core machinery of apoptosis. Further studies focusing on high-resolution structural analysis and more sensitive biophysical interaction assays will be invaluable in refining our understanding of the precise molecular interactions between this compound and the components of the apoptotic machinery.

References

An In-depth Technical Guide to the iMAC2 Compound: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the iMAC2 compound, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This compound, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, has emerged as a significant research tool for studying the intrinsic apoptotic pathway. This document details its physicochemical characteristics, outlines experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway and experimental workflow diagrams. All quantitative data has been summarized in structured tables for ease of reference.

Chemical Properties and Structure

This compound is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds. Its chemical structure is characterized by a central carbazole ring system with bromine substitutions at the 3 and 6 positions, and a fluorinated propyl-piperazine side chain at the 9 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1]
CAS Number 335166-00-2[1]
Molecular Formula C₁₉H₂₀Br₂FN₃·2HCl[1]
Molecular Weight 542.11 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility Soluble to 5 mM in DMSO[1]

Biological Activity

This compound is a potent and specific inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1] The MAC is a key component of the intrinsic apoptotic pathway, responsible for the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade leading to programmed cell death. By blocking the MAC, this compound effectively inhibits apoptosis.

Table 2: In Vitro Biological Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ (MAC inhibition) 28 nMN/A[1]
IC₅₀ (Cytochrome c release) 0.68 µMBid-induced Bax activation[1]
Apoptosis Reduction >50%STS-induced FL5.12 cells[1]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (this compound) can be achieved through a multi-step process. The following is a representative synthetic scheme based on the synthesis of similar carbazole derivatives.

G A 3,6-Dibromo-9H-carbazole C Intermediate A A->C Alkylation (e.g., NaH, DMF) B 1-Bromo-3-chloro-2-fluoropropane B->C E This compound (Free Base) C->E Nucleophilic Substitution D Piperazine D->E G This compound (Dihydrochloride Salt) E->G Salt Formation F HCl in Ether F->G

Caption: Synthetic pathway for this compound.

Detailed Methodology:

  • Alkylation of 3,6-Dibromo-9H-carbazole: To a solution of 3,6-dibromo-9H-carbazole in an appropriate aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added at 0°C. The mixture is stirred to allow for the deprotonation of the carbazole nitrogen. Subsequently, 1-bromo-3-chloro-2-fluoropropane is added, and the reaction is allowed to proceed at room temperature until completion, yielding the intermediate N-alkylated carbazole.

  • Nucleophilic Substitution with Piperazine: The crude intermediate from the previous step is dissolved in a suitable solvent, and an excess of piperazine is added. The reaction mixture is heated to facilitate the nucleophilic substitution of the terminal chlorine atom by the secondary amine of piperazine.

  • Purification of the Free Base: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to obtain the pure free base of this compound.

  • Formation of the Dihydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent, such as methanol or ether. A solution of hydrochloric acid in ether is then added dropwise with stirring. The resulting precipitate, this compound dihydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Cytochrome c Release Assay

This protocol describes a method to assess the inhibitory effect of this compound on cytochrome c release from isolated mitochondria using Western blotting.

Experimental Workflow:

G A Isolate Mitochondria from Cells B Pre-incubate Mitochondria with this compound A->B C Induce Apoptosis (e.g., with Bid/Bax) B->C D Centrifuge to Separate Mitochondria (pellet) and Supernatant (cytosolic fraction) C->D E Lyse Mitochondrial Pellet D->E F Prepare Samples for SDS-PAGE D->F Supernatant E->F Mitochondrial Lysate G SDS-PAGE and Western Blot F->G H Probe with Anti-Cytochrome c Antibody G->H I Analyze Results H->I

Caption: Workflow for Cytochrome c Release Assay.

Detailed Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from a suitable cell line (e.g., HeLa or FL5.12) using differential centrifugation. All steps should be performed at 4°C.

  • Pre-incubation with this compound: Isolated mitochondria are resuspended in a mitochondrial assay buffer and pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at 30°C.

  • Induction of Apoptosis: Apoptosis is induced by adding a pro-apoptotic agent, such as recombinant tBid and Bax proteins, to the mitochondrial suspension.

  • Separation of Mitochondria and Supernatant: The mitochondrial suspension is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant, containing the released cytosolic proteins including cytochrome c, is carefully collected. The mitochondrial pellet is washed and then lysed.

  • Western Blot Analysis: Protein concentrations of both the supernatant and the lysed mitochondrial fractions are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: The amount of cytochrome c in the supernatant and mitochondrial fractions is quantified by densitometry of the Western blot bands. A decrease in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates inhibition of its release.

Signaling Pathway

This compound acts on the intrinsic pathway of apoptosis by directly inhibiting the Mitochondrial Apoptosis-Induced Channel (MAC). The formation of MAC is a critical step regulated by the Bcl-2 family of proteins.

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax/Bak MAC MAC Formation Bax->MAC CytC_mito Cytochrome c (intermembrane space) MAC->CytC_mito Release CytC_cyto Cytochrome c Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bid tBid Apoptotic_Stimuli->Bid Bid->Bax Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Activation Active_Casp3 Active Caspase-3 Apoptosis Apoptosis Active_Casp3->Apoptosis CytC_cyto->Apaf1 This compound This compound This compound->MAC Inhibition

Caption: this compound inhibits the intrinsic apoptotic pathway.

Conclusion

The this compound compound is a valuable pharmacological tool for investigating the mechanisms of apoptosis. Its high potency and specificity for the Mitochondrial Apoptosis-Induced Channel make it an ideal probe for studying the roles of MAC in both physiological and pathological processes. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of MAC inhibitors in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injuries.

References

iMAC2 in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. Understanding the dissolution capacity of this compound in DMSO is essential for the preparation of stock solutions and the design of subsequent experiments.

Quantitative Solubility Data

Published data from multiple chemical suppliers indicates that this compound is soluble in DMSO. The available quantitative data is summarized in the table below.

ParameterValueSource
Maximum Solubility5 mMR&D Systems, Chemsrc
Experimental Protocol: Determination of this compound Solubility in DMSO

The following is a generalized protocol for determining the solubility of a compound such as this compound in DMSO using the shake-flask method followed by analysis with High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker incubator

  • Calibrated analytical balance

  • Microcentrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound powder into a clean, dry vial.

    • Add a known volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Equilibration:

    • Place the vial in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for a minimum of 24 hours. This ensures that the solution reaches a true thermodynamic equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, carefully remove the vial from the incubator.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a standard curve of this compound in DMSO of known concentrations.

    • Inject the diluted sample and the standards onto the HPLC system.

    • Quantify the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant by multiplying the quantified concentration by the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.

G cluster_0 Solubility Determination Workflow A Add excess this compound to DMSO B Equilibrate (e.g., 24h at 25°C) A->B Vortex C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility from standard curve F->G

Workflow for Solubility Determination

Stability of this compound in DMSO

The stability of a compound in its solvent is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the potential for interference from degradation products.

Stability Profile and Storage Recommendations

Currently, there is no specific published data on the long-term stability of this compound in DMSO. However, this compound is a carbazole derivative. In general, carbazole scaffolds are chemically stable. To ensure the integrity of this compound in a DMSO stock solution, the following storage conditions are recommended based on best practices for similar compounds.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CReduces the rate of potential chemical degradation and solvent evaporation.
Aliquoting Aliquot into single-use volumesMinimizes freeze-thaw cycles which can introduce moisture and accelerate degradation.
Light Exposure Store in the dark (e.g., amber vials)Protects against potential photodegradation.
Moisture Use anhydrous DMSO and protect from moisturePrevents hydrolysis of the compound.
Experimental Protocol: Assessment of this compound Stability in DMSO

The following is a generalized protocol for assessing the stability of this compound in a DMSO solution over time using a stability-indicating HPLC method.

Materials:

  • This compound DMSO stock solution of known concentration

  • Anhydrous DMSO

  • HPLC system with a suitable detector (e.g., UV-Vis with Diode Array Detector - DAD)

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stability Samples:

    • Prepare a fresh, accurately concentrated stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, and exposed to light).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC. This will serve as the time-zero reference. The chromatogram should show a single, sharp peak for this compound.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Prepare the samples for HPLC analysis as done for the time-zero point.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the chromatograms for:

      • A decrease in the peak area of the parent this compound compound.

      • The appearance of new peaks, which would indicate degradation products. A DAD can be useful for comparing the UV spectra of new peaks to the parent compound.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation profile.

    • Identify the storage condition that best preserves the stability of this compound.

G cluster_1 Stability Assessment Workflow A Prepare this compound in DMSO stock solution B Aliquot and store under various conditions (-20°C, 4°C, RT, light, dark) A->B C Analyze at Time 0 via HPLC A->C D Analyze at subsequent time points B->D E Compare peak area of this compound C->E D->E F Identify degradation products D->F G Determine optimal storage conditions E->G F->G

Workflow for Stability Assessment

Disclaimer: The information provided in this technical guide is based on publicly available data and general laboratory best practices. It is the responsibility of the end-user to validate this information for their specific application and to handle all chemical reagents with appropriate safety precautions.

The Inhibitory Impact of iMAC2 on Mitochondrial Outer Membrane Permeabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial outer membrane permeabilization (MOMP) is a critical and often irreversible step in the intrinsic pathway of apoptosis, or programmed cell death. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, culminating in the formation of the Mitochondrial Apoptosis-Induced Channel (MAC). The MAC allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, triggering a cascade of events that lead to cell death. Given its central role in apoptosis, the MAC has emerged as a promising therapeutic target for conditions characterized by excessive or insufficient cell death. iMAC2, a small molecule inhibitor, has shown significant potential in modulating MOMP by targeting the MAC. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on MOMP, and detailed experimental protocols for its study.

The Mitochondrial Apoptosis-Induced Channel (MAC) and this compound

The MAC is a high-conductance channel that forms in the outer mitochondrial membrane during the early stages of apoptosis.[1] Its formation is primarily driven by the oligomerization of the pro-apoptotic Bcl-2 family members, Bax and Bak.[2] Once activated by apoptotic stimuli, Bax and Bak undergo conformational changes, insert into the outer mitochondrial membrane, and assemble into pores that constitute the MAC.[2][3] This channel facilitates the release of key apoptotic signaling molecules, including cytochrome c and Smac/DIABLO, from the intermembrane space into the cytosol.[4]

This compound is a potent inhibitor of the MAC. It has been shown to exert anti-apoptotic effects by blocking the release of cytochrome c.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting MOMP has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (MAC Inhibition) 28 nMPatch clamp on mitochondria
IC50 (Cytochrome c Release Inhibition) 0.68 µMBid-induced Bax activation
LD50 15 µMNot Specified[1][5]
Experimental ConditionThis compound ConcentrationObserved EffectCell LineReference
Staurosporine (STS)-induced apoptosis5 µM (1-hour pre-treatment, 12-hour treatment)Over 50% reduction in apoptosisFL5.12 cells[1]
tBid-induced Bax relocation0.5 mMInhibition of Bax translocation from cytosol to mitochondriaHeLa cells expressing GFP-Bax[6]

Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly interfering with the process of MAC formation and function. While the precise molecular binding site is still under investigation, evidence suggests that this compound inhibits the relocation of Bax to the mitochondria, a critical step for its pro-apoptotic activity.[6] By preventing the accumulation of Bax at the mitochondrial outer membrane, this compound effectively blocks the subsequent oligomerization of Bax and the formation of the MAC pore.

Signaling Pathway of Intrinsic Apoptosis and this compound Inhibition

The intrinsic apoptotic pathway is initiated by a variety of intracellular stress signals, leading to the activation of the Bcl-2 family of proteins and culminating in MOMP. The following diagram illustrates this pathway and the point of intervention by this compound.

IntrinsicApoptosis Intrinsic Apoptosis Pathway and this compound Inhibition cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane (OMM) cluster_ims Intermembrane Space (IMS) cluster_cytosol Cytosol Apoptotic_Stimulus e.g., DNA damage, Growth factor withdrawal BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimulus->BH3_only activates Bcl2_anti Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti inhibits Bax_Bak Bax / Bak (monomeric, inactive) BH3_only->Bax_Bak directly activates Bcl2_anti->Bax_Bak sequesters Bax_Bak_active Bax / Bak (active, conformational change) Bax_Bak->Bax_Bak_active Bax_relocation Bax Relocation to OMM Bax_Bak_active->Bax_relocation MAC_formation MAC Formation (Bax/Bak oligomerization) Bax_relocation->MAC_formation Cytochrome_c Cytochrome c MAC_formation->Cytochrome_c releases Smac_DIABLO Smac/DIABLO MAC_formation->Smac_DIABLO releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_activation Caspase Cascade Activation Smac_DIABLO->Caspase_activation promotes Apoptosome->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis This compound This compound This compound->Bax_relocation inhibits

Figure 1: Intrinsic Apoptosis Pathway and this compound Inhibition. This diagram illustrates the signaling cascade of the intrinsic apoptotic pathway, from the initial stimulus to the execution of apoptosis. It highlights the central role of Bax/Bak activation and MAC formation in mitochondrial outer membrane permeabilization. The point of inhibition by this compound, preventing the relocation of Bax to the outer mitochondrial membrane, is indicated.

Experimental Protocols

A thorough investigation of the effects of this compound on MOMP requires a combination of techniques to assess mitochondrial integrity, protein translocation, and channel activity. Below are detailed methodologies for key experiments.

Mitochondrial Isolation from Cultured Cells

This protocol is a prerequisite for several downstream applications, including patch clamping and in vitro cytochrome c release assays.

Materials:

  • Cultured cells (70-80% confluency)

  • Ice-cold Ca/Mg free PBS

  • Hypotonic solution (e.g., 10 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Dounce tissue grinder

  • Centrifuge

Procedure:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic solution and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a Dounce tissue grinder with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by trypan blue staining).

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in a suitable buffer for downstream applications.[1][5]

Patch Clamp of the Mitochondrial Outer Membrane

This technique allows for the direct measurement of MAC activity and its inhibition by this compound.

Materials:

  • Isolated mitochondria

  • Bath solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

  • Pipette solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

Procedure:

  • Adhere isolated mitochondria to a glass coverslip in the patch clamp chamber containing the bath solution.

  • Pull patch pipettes with a resistance of 10-20 MΩ and fire-polish the tip.

  • Fill the pipette with the pipette solution and approach a mitochondrion under microscopic guidance.

  • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the outer mitochondrial membrane.

  • Apply voltage steps and record the resulting currents to measure channel activity. MAC is characterized by a large, variable conductance.

  • To study the effect of this compound, perfuse the bath with a solution containing the desired concentration of this compound and record subsequent channel activity.

Experimental Workflow for Mitochondrial Patch Clamp:

PatchClampWorkflow Mitochondrial Patch Clamp Workflow Mito_Isolation 1. Isolate Mitochondria from Cultured Cells Plating 2. Adhere Mitochondria to Coverslip Mito_Isolation->Plating Seal 4. Form Gigaohm Seal on OMM Plating->Seal Pipette_Prep 3. Prepare and Fill Patch Pipette Pipette_Prep->Seal Recording 5. Record Baseline MAC Activity Seal->Recording iMAC2_App 6. Perfuse with this compound Recording->iMAC2_App Post_Rec 7. Record MAC Activity Post-iMAC2 iMAC2_App->Post_Rec

Figure 2: Mitochondrial Patch Clamp Workflow. This flowchart outlines the key steps involved in performing a patch-clamp experiment on the outer mitochondrial membrane to study the activity of the Mitochondrial Apoptosis-Induced Channel (MAC) and the effect of inhibitors like this compound.

Cytochrome c Release Assay (Western Blotting)

This assay quantifies the amount of cytochrome c released from the mitochondria into the cytosol, a hallmark of MOMP.

Materials:

  • Treated and untreated cells

  • Mitochondrial isolation reagents (as above)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against cytochrome c

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Induce apoptosis in cells in the presence or absence of this compound.

  • Harvest cells and separate the cytosolic and mitochondrial fractions as described in the mitochondrial isolation protocol.

  • Determine the protein concentration of both fractions.

  • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against cytochrome c, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and quantify the band intensities to determine the relative amounts of cytochrome c in each fraction.

Bax/Bak Oligomerization Assay

This assay is used to assess the formation of Bax or Bak oligomers, a key step in MAC formation.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., CHAPS-based buffer)

  • Cross-linking agent (e.g., BMH - bismaleimidohexane)

  • Non-reducing SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against Bax or Bak

Procedure:

  • Induce apoptosis in cells in the presence or absence of this compound.

  • Lyse the cells in a CHAPS-based buffer.

  • Treat the lysates with a cross-linking agent like BMH to stabilize the oligomers.

  • Separate the proteins on a non-reducing SDS-PAGE gel.

  • Perform a Western blot as described above, probing with antibodies specific for Bax or Bak.

  • Monomeric, dimeric, and higher-order oligomeric forms of Bax/Bak can be visualized and quantified.

Conclusion

This compound represents a valuable tool for the study of mitochondrial apoptosis and holds therapeutic potential for diseases associated with dysregulated cell death. Its ability to inhibit the Mitochondrial Apoptosis-Induced Channel by preventing the mitochondrial translocation of Bax provides a specific mechanism for modulating MOMP. The experimental protocols detailed in this guide offer a comprehensive approach to investigating the effects of this compound and other potential modulators of the intrinsic apoptotic pathway. Further research into the precise molecular interactions of this compound with the components of the MAC will be crucial for the development of next-generation therapeutics targeting this critical cellular process.

References

Unraveling "iMAC2": A Case of Mistaken Identity in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific and medical literature reveals no evidence of a therapeutic agent or biological target known as "iMAC2." Initial investigations into the query have instead pointed towards an industrial monitoring and control system, indicating a potential misinterpretation of the term in a biomedical context.

This report addresses the initial request for an in-depth technical guide on the therapeutic potential of "this compound." However, due to the absence of any discernible entity corresponding to "this compound" within the realms of pharmacology, molecular biology, or clinical research, this document will instead detail the search process and the resulting lack of pertinent information.

The Search for this compound: A Dead End in Biomedical Databases

A comprehensive search strategy was employed to identify any mention of "this compound" in relation to therapeutic applications. This included querying major scientific databases, clinical trial registries, and patent repositories. The search terms included "this compound therapeutic potential," "this compound mechanism of action," "this compound signaling pathway," "this compound preclinical studies," and "this compound clinical trials."

The results consistently yielded information about the "this compound Controller," a component of the "iMAC Integrated Monitoring and Control System" designed for industrial applications in hazardous environments like mining.[1] This system utilizes a patented signaling technique for communication between modules and is not related to any biological or therapeutic process.[1][2]

Further searches into broader topics such as signal transduction pathways in cancer and other diseases did not uncover any link to a molecule or pathway designated as "this compound."[3][4][5] Similarly, a review of ongoing and completed clinical trials in various therapeutic areas, including oncology and metabolic diseases, showed no trials investigating a drug or therapy with this name.[6][7][8][9][10][11][12]

Conclusion: A Nonexistent Therapeutic Target

Based on the exhaustive search, it can be concluded that "this compound" is not a recognized name for any drug, protein, gene, or signaling pathway currently under investigation for therapeutic purposes. The initial query likely stems from a misunderstanding or a typographical error.

Therefore, the creation of a technical guide, including data tables, experimental protocols, and visualizations as requested, is not feasible. Without a defined subject, there is no scientific data to present or analyze.

It is recommended that the original query be revisited to ensure the correct terminology is being used. If "this compound" is an internal codename or a very recent discovery not yet in the public domain, further clarification would be needed to proceed with any meaningful analysis.

References

Methodological & Application

Application Notes and Protocols for Utilizing CaMKII in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine protein kinase that acts as a key mediator of calcium signaling in a wide array of cellular functions.[1][2] Present in virtually all cell types, CaMKII plays a pivotal role in processes ranging from synaptic plasticity and memory formation in neurons to cell cycle regulation and apoptosis.[1][2][3][4] Its complex regulation and diverse downstream targets make it a significant area of study in basic research and a potential therapeutic target in various diseases.

These application notes provide an in-depth guide to studying CaMKII in cell culture experiments, covering its activation, inhibition, and the analysis of its downstream effects. The protocols detailed below are intended for researchers in cell biology, neuroscience, and drug development.

Application Notes

Investigating Neuronal Function and Synaptic Plasticity

CaMKII is highly abundant in the brain and is a central figure in the mechanisms of long-term potentiation (LTP), a cellular correlate of learning and memory.[5] In neuronal cell cultures, the role of CaMKII can be investigated by stimulating synaptic activity and observing CaMKII-dependent changes.

  • Key Applications:

    • Studying the role of CaMKII in dendritic spine morphology and development.

    • Investigating the phosphorylation of downstream targets such as AMPA and NMDA receptors.[5]

    • Screening for compounds that modulate CaMKII activity for potential therapeutic use in neurological disorders.[6]

Elucidating the Role of CaMKII in Cell Proliferation and Cancer

Emerging evidence implicates CaMKII in the regulation of cell growth and proliferation.[2] Overexpression or aberrant activation of CaMKII has been linked to changes in cell cycle progression and morphology in various cell lines, including PC12 cells.[7]

  • Key Applications:

    • Assessing the effect of CaMKII inhibition on the proliferation of cancer cell lines.

    • Investigating the downstream signaling pathways through which CaMKII influences cell cycle checkpoints.

    • Identifying specific CaMKII isoforms involved in tumorigenesis.

Exploring CaMKII's Involvement in Cellular Stress and Apoptosis

CaMKII is also a critical player in cellular responses to stress and can mediate apoptotic cell death.[4] For instance, sustained CaMKII activation can lead to endoplasmic reticulum (ER) stress-induced apoptosis.[4]

  • Key Applications:

    • Inducing cellular stress (e.g., with toxins or oxidative agents) and monitoring CaMKII activation.

    • Using CaMKII inhibitors to determine if they can mitigate stress-induced apoptosis.[4]

    • Analyzing the activation of downstream apoptotic markers like caspase-12 following CaMKII activation.[4]

Experimental Protocols

Protocol 1: Pharmacological Inhibition of CaMKII in Cultured Cells

This protocol describes the use of pharmacological inhibitors to study the function of CaMKII in a cell culture model of choice.

Materials:

  • Cultured cells (e.g., primary neurons, PC12, or other relevant cell line)

  • Complete cell culture medium

  • CaMKII inhibitors (e.g., KN-93, tat-CN21)

  • Control compound (e.g., KN-92, an inactive analog of KN-93)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay reagents

  • Reagents for downstream analysis (e.g., Western blotting, immunofluorescence)

Procedure:

  • Cell Plating: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency.

  • Inhibitor Preparation: Prepare stock solutions of CaMKII inhibitors and control compounds in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in complete cell culture medium just before use.

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the CaMKII inhibitor or control compound to the cells. Good starting concentrations are 10 µM for KN-93 and 5 µM for tat-CN21.[1][8]

    • Incubate the cells for the desired duration (e.g., 1-24 hours), depending on the specific experiment.[9]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • Downstream Analysis: Analyze the cell lysates to assess the effect of CaMKII inhibition. This can include:

    • Western Blotting: To measure the phosphorylation status of CaMKII (p-CaMKII at Thr286) and its downstream targets.

    • Immunofluorescence: To observe changes in protein localization or cellular morphology.

    • Cell Viability/Apoptosis Assays: To determine the effect of CaMKII inhibition on cell survival.

Quantitative Data Summary: CaMKII Inhibitors

InhibitorClassMechanism of ActionRecommended Starting Concentration (Cell Culture)IC50Reference
KN-93 Ca2+/CaM-competitiveAllosteric inhibitor, prevents activation by Ca2+/CaM10 µM399 ± 66 nM[1][10][11]
KN-62 Ca2+/CaM-competitiveSimilar to KN-93, prevents activation by Ca2+/CaM10 µM~900 nM[4][11]
tat-CN21 Peptide InhibitorBinds to the T-site, inhibiting both enzymatic activity and protein-protein interactions5 µMNot specified[1][8]
AS283 ATP-competitiveCompetes with ATP for binding to the kinase domain10 µMNot specified[1][8]
Protocol 2: In Vitro CaMKII Autophosphorylation Assay

This protocol is for assessing the autophosphorylation of CaMKII at Threonine 286 (T286), a key step in its activation, using Western blotting.

Materials:

  • Purified CaMKII or cell lysate containing CaMKII

  • Reaction Buffer: 50 mM PIPES (pH 7.2), 10 mM MgCl₂, 2 mM CaCl₂, 1 µM microcystin-LR, 100 nM calmodulin

  • ATP solution (100 mM)

  • 2x SDS-PAGE Sample Loading Buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-phospho-T286 CaMKII antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the CaMKII sample with the reaction buffer.

    • Initiate the reaction by adding ATP to a final concentration of 100 µM. The final kinase concentration should be around 20 nM for purified enzyme.[12]

  • Incubation: Incubate the reaction mixture at 30°C for 30 seconds or as required.[12]

  • Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample loading buffer and boiling for 5 minutes.[12]

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.[12]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-T286 CaMKII primary antibody (e.g., diluted 1:3000 in 1% milk) overnight at 4°C.[12]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[12] The intensity of the band corresponding to p-CaMKII indicates the level of autophosphorylation.

Visualizations

CaMKII Signaling Pathway

CaMKII_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_complex Ca²⁺/Calmodulin Complex CaMKII_inactive Inactive CaMKII CaM_complex->CaMKII_inactive Activates CaMKII_active Active CaMKII (p-Thr286) CaMKII_inactive->CaMKII_active Autophosphorylation CaMKII_active->NMDAR Binds to NR2B subunit Downstream Downstream Targets (e.g., AMPAR, CREB) CaMKII_active->Downstream Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, Cell Proliferation) Downstream->Gene_expression Regulates

Caption: Overview of the CaMKII signaling cascade.

Experimental Workflow: CaMKII Inhibition Study

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Plate Cells treatment Treat with CaMKII Inhibitor (e.g., KN-93) and Control start->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Cells (Lysis) incubation->harvest western Western Blot (p-CaMKII, p-Targets) harvest->western if Immunofluorescence (Morphology, Localization) harvest->if viability Viability/Apoptosis Assay harvest->viability data Data Analysis and Interpretation western->data if->data viability->data end End data->end

Caption: Workflow for studying CaMKII function using inhibitors.

References

Application Notes and Protocols for In Vitro Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Note: A specific, standardized protocol universally recognized as "iMAC2" for inducing apoptosis in vitro could not be identified in publicly available scientific literature. The following application notes and protocols describe a well-established and widely used method for inducing apoptosis through the Fas receptor (CD95)-mediated extrinsic pathway. This serves as a representative protocol for researchers, scientists, and drug development professionals to study programmed cell death in a controlled laboratory setting.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The ability to induce apoptosis in vitro is a fundamental tool in various research fields, including cancer biology, immunology, and toxicology. This document provides a detailed protocol for inducing apoptosis in cultured cells using an agonistic anti-Fas antibody, which triggers the extrinsic apoptosis pathway. This method is highly specific and efficient for cell lines expressing the Fas receptor, such as Jurkat cells.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. In this protocol, an anti-Fas monoclonal antibody mimics the natural ligand (FasL), leading to the trimerization of the Fas receptor. This conformational change recruits the Fas-associated death domain (FADD) adaptor protein, which in turn recruits pro-caspase-8. The resulting complex, known as the Death-Inducing Signaling Complex (DISC), facilitates the auto-catalytic activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Data Presentation

The following tables summarize typical quantitative data associated with Fas-mediated apoptosis induction in a sensitive cell line like Jurkat T-lymphocytes. The actual values may vary depending on the cell line, antibody clone, and experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
Cell Density0.5 - 1.0 x 10⁶ cells/mLEnsure cells are in the exponential growth phase.
Anti-Fas Antibody (clone CH11)100 - 500 ng/mLTitrate for each cell line to determine the optimal concentration.
Incubation Time2 - 8 hoursTime-course experiments are recommended to identify the optimal time point for apoptosis detection.
Incubation Temperature37°CStandard cell culture conditions.
CO₂ Level5%Standard cell culture conditions.

Table 2: Expected Apoptosis Induction Efficiency

TreatmentAnnexin V Positive / PI Negative (%) (Early Apoptosis)Annexin V Positive / PI Positive (%) (Late Apoptosis/Necrosis)Total Apoptotic Cells (%)
Untreated Control< 5%< 2%< 7%
Isotype Control Antibody< 5%< 2%< 7%
Anti-Fas Antibody (4 hours)30 - 60%10 - 25%40 - 85%

Experimental Protocols

Cell Culture and Preparation
  • Culture Jurkat cells (or another suitable Fas-expressing cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure the cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.

  • On the day of the experiment, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium and adjust the cell density to 1 x 10⁶ cells/mL.

Induction of Apoptosis
  • Seed 1 mL of the cell suspension (1 x 10⁶ cells) into each well of a 24-well plate.

  • Prepare the following experimental groups:

    • Negative Control: Untreated cells.

    • Isotype Control: Cells treated with a non-specific isotype-matched antibody at the same concentration as the anti-Fas antibody.

    • Test Group: Cells treated with the agonistic anti-Fas antibody (e.g., clone CH11) at a final concentration of 250 ng/mL.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 4 hours).

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
  • Following incubation, transfer the cells from each well into microcentrifuge tubes.

  • Pellet the cells by centrifugation at 300 x g for 5 minutes.

  • Gently discard the supernatant and wash the cells once with 1 mL of cold 1X PBS.

  • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Fas_Signaling_Pathway FasL Anti-Fas Antibody (Fas Ligand Mimic) FasR Fas Receptor (CD95) FasL->FasR Binds and Trimerizes DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Recruits ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Activated Caspase-8 ProCasp8->Casp8 Auto-activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves and Activates Casp3 Activated Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Fas-mediated extrinsic apoptosis signaling pathway.

Experimental_Workflow start Start: Jurkat Cell Culture harvest Harvest and Prepare Cells (1x10^6 cells/mL) start->harvest treatment Apoptosis Induction (Anti-Fas Ab, 4 hours, 37°C) harvest->treatment wash_pbs Wash with 1X PBS treatment->wash_pbs stain Stain with Annexin V-FITC and PI wash_pbs->stain analysis Flow Cytometry Analysis stain->analysis end End: Quantify Apoptosis analysis->end

Caption: Experimental workflow for apoptosis induction and detection.

Application Notes and Protocols for the Optimal Use of iMAC2 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for determining the optimal concentration of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), for use in various research applications.

Introduction to this compound

This compound is a small molecule inhibitor that targets the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of apoptosis. By inhibiting MAC, this compound blocks the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of caspases and the subsequent execution of programmed cell death.[1] This anti-apoptotic effect makes this compound a valuable tool for studying the mechanisms of apoptosis and for investigating potential therapeutic strategies that involve the modulation of cell death pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.

ParameterValueCell Line / ConditionReference
IC₅₀ (MAC inhibition) 28 nMN/A (Biochemical Assay)[2]
IC₅₀ (Cytochrome c release inhibition) 0.68 µMHeLa cells (Liposome channel assay)[2]
Effective Concentration 5 µMFL5.12 cells (Reduces apoptosis by >50%)[3]
Solubility ≤ 5 mMIn DMSO

Signaling Pathway

The following diagram illustrates the role of the Mitochondrial Apoptosis-Induced Channel (MAC) in the intrinsic apoptosis pathway and the point of intervention for this compound. The formation of MAC is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting its formation, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it.[1]

IMAC2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol MOM Outer Mitochondrial Membrane CytoC_mito Cytochrome c MAC MAC (Mitochondrial Apoptosis- Induced Channel) CytoC_mito->MAC CytoC_cyto Cytochrome c MAC->CytoC_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax / Bak (Pro-apoptotic) Apoptotic_Stimuli->Bax_Bak Bax_Bak->MAC Promotes formation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak This compound This compound This compound->MAC Inhibits Apoptosome Apoptosome Formation Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis CytoC_cyto->Apoptosome

Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound on the MAC.

Experimental Protocols

Determining the Optimal Concentration of this compound using an MTT Assay

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a specific adherent cell line. The MTT assay measures cell viability by assessing the metabolic activity of the cells.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X stock solution of the highest concentration of this compound to be tested in complete medium. Based on the known IC₅₀ values, a starting range of 10 nM to 10 µM is recommended.

    • Perform serial dilutions to prepare a range of 2X this compound concentrations.

    • Remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

Experimental Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare serial dilutions of this compound Incubate_24h->Prepare_this compound Treat_Cells Treat cells with this compound and controls Incubate_24h->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO and dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.

Cytochrome c Release Assay by Flow Cytometry

This protocol details a method to quantify the release of cytochrome c from the mitochondria into the cytosol upon induction of apoptosis and its inhibition by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine) as a positive control

  • Complete cell culture medium

  • PBS

  • Digitonin

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-cytochrome c antibody (FITC-conjugated or a primary antibody with a fluorescently-labeled secondary)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to the desired confluency.

    • Pre-treat cells with the determined optimal concentration of this compound or a range of concentrations for a specified time (e.g., 1 hour).

    • Induce apoptosis using a known inducer (e.g., Staurosporine) for the appropriate duration. Include the following controls: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with this compound alone.

  • Cell Harvesting and Staining:

    • Harvest cells (including any floating cells) by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a low concentration of digitonin in PBS to selectively permeabilize the plasma membrane, and incubate on ice.

    • Centrifuge the cells and discard the supernatant containing the cytosolic fraction.

    • Fix the cells with fixation buffer.

    • Permeabilize the cells with permeabilization buffer to allow antibody access to the mitochondria.

    • Block non-specific antibody binding with blocking buffer.

    • Incubate the cells with the anti-cytochrome c antibody.

    • If using a primary antibody, wash and incubate with a fluorescently-labeled secondary antibody.

    • Wash the cells and resuspend in PBS for flow cytometry analysis.[5]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest.

    • Analyze the fluorescence intensity of cytochrome c staining. A decrease in fluorescence intensity indicates the release of cytochrome c from the mitochondria.

Logical Relationship Diagram:

CytoC_Logic Start Start Cell_Treatment Cell Treatment with this compound and/or Apoptosis Inducer Start->Cell_Treatment Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Plasma_Membrane_Perm Selective Plasma Membrane Permeabilization (Digitonin) Harvest_Cells->Plasma_Membrane_Perm Wash_Cytosol Wash away Cytosolic Proteins (including released Cytochrome c) Plasma_Membrane_Perm->Wash_Cytosol Fix_Perm Fixation and Permeabilization of Mitochondrial Membranes Wash_Cytosol->Fix_Perm Antibody_Staining Immunostaining for Mitochondrial Cytochrome c Fix_Perm->Antibody_Staining Flow_Cytometry Flow Cytometry Analysis Antibody_Staining->Flow_Cytometry Data_Interpretation Data Interpretation: Decreased fluorescence indicates Cytochrome c release Flow_Cytometry->Data_Interpretation End End Data_Interpretation->End

Caption: Logical workflow for the cytochrome c release assay.

Controls and Best Practices

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.

  • Positive Control: For apoptosis assays, use a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to ensure the assay is working correctly.

  • Negative Control: Untreated cells should always be included to establish a baseline for cell viability and apoptosis.

  • Dose-Response: When testing a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration of this compound, as this can vary between cell types.

  • Time-Course Experiment: The optimal incubation time for this compound treatment should be determined by performing a time-course experiment.

  • Solubility: Ensure that this compound is fully dissolved in DMSO before diluting it in cell culture medium to avoid precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5%.

By following these detailed application notes and protocols, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs and generate reliable and reproducible data.

References

iMAC2: A Potent Inhibitor of Mitochondrial Apoptosis for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: iMAC2 is a small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component in the intrinsic pathway of programmed cell death. By blocking the MAC, this compound prevents the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that leads to apoptosis. This anti-apoptotic activity makes this compound a valuable tool for researchers studying the mechanisms of cell death and survival in cancer cell lines. This document provides detailed application notes and protocols for the use of this compound in cancer research settings.

Mechanism of Action

This compound exerts its anti-apoptotic effects by directly targeting and inhibiting the mitochondrial apoptosis-induced channel (MAC). The formation of MAC in the outer mitochondrial membrane is a pivotal event in the intrinsic apoptotic pathway, often triggered by cellular stress or pro-apoptotic signals. This channel, primarily formed by the oligomerization of Bax and/or Bak proteins, facilitates the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.

Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. This compound intervenes at an early stage of this cascade by preventing the opening of the MAC, thereby inhibiting cytochrome c release and halting the downstream apoptotic signaling.

Applications in Cancer Cell Line Studies

The ability of this compound to modulate apoptosis makes it a significant research tool in oncology for:

  • Investigating Apoptotic Pathways: Elucidating the role of the intrinsic apoptotic pathway in different cancer types and in response to various stimuli.

  • Studying Drug Resistance: Understanding how cancer cells evade apoptosis-inducing chemotherapeutic agents.

  • Validating Novel Drug Targets: Assessing the therapeutic potential of targeting the MAC in specific cancer contexts.

  • Basic Research on Cell Survival: Exploring the fundamental mechanisms that regulate cell life and death in cancer.

Quantitative Data

Currently, specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published. The primary available data demonstrates its high potency against the MAC itself and its anti-apoptotic effect in the murine pro-B lymphocyte cell line FL5.12.

CompoundTargetIC50 (nM)Cell LineEffectReference
This compoundMitochondrial Apoptosis-induced Channel (MAC)28-Direct inhibition of the channel[1][2][3]
This compoundStaurosporine-induced Apoptosis-FL5.12Reduces apoptosis by over 50% at 5 µM[4][5]
This compoundBid-induced Cytochrome c Release680-Inhibition of cytochrome c release[1]

Researchers are encouraged to determine the optimal concentration and IC50 value of this compound for their specific cancer cell line of interest using the protocols provided below.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is to analyze the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound for 1 hour. Then, add an apoptosis-inducing agent (e.g., 1 µM Staurosporine) and incubate for the desired time (e.g., 6-24 hours). Include appropriate controls (untreated, vehicle, inducer alone).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Cytochrome c Release Assay (by Western Blot of Cellular Fractions)

This protocol is to specifically assess the ability of this compound to prevent the release of cytochrome c from the mitochondria.

Materials:

  • Cancer cell line of interest

  • This compound and apoptosis-inducing agent

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot reagents (as listed above)

  • Primary antibody against Cytochrome c and a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH).

Procedure:

  • Cell Treatment: Treat cells as described in the Western Blot protocol (Step 1).

  • Cellular Fractionation: Following treatment, harvest the cells and perform cellular fractionation to separate the mitochondrial and cytosolic fractions according to the manufacturer's protocol of the fractionation kit.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Western Blot Analysis: Perform Western blotting on both fractions as described above.

  • Detection and Analysis: Probe the membranes with antibodies against Cytochrome c, a mitochondrial marker (to check for mitochondrial contamination in the cytosol fraction), and a cytosolic marker (to ensure equal loading of the cytosolic fraction). A decrease in cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction indicates cytochrome c release. This compound is expected to inhibit this translocation.

Visualizations

G This compound Mechanism of Action cluster_0 Mitochondrion cluster_1 Cytosol Bax/Bak Bax/Bak Oligomerization MAC Mitochondrial Apoptosis-induced Channel (MAC) Bax/Bak->MAC Forms Cyt_c_mito Cytochrome c (Intermembrane Space) MAC->Cyt_c_mito Allows passage of Cyt_c_cyto Cytochrome c (Cytosol) Cyt_c_mito->Cyt_c_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine) Apoptotic_Stimuli->Bax/Bak This compound This compound This compound->MAC Inhibits Apoptosome Apoptosome Formation Cyt_c_cyto->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Experimental Workflow: Assessing this compound Activity cluster_workflow cluster_assays Downstream Assays cluster_outcomes Expected Outcomes with this compound start Seed Cancer Cells treatment Treat with this compound +/- Apoptotic Inducer start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (Apoptosis Markers) incubation->western cyto_c Cytochrome c Release Assay (Cellular Fractionation) incubation->cyto_c viability_out Increased Cell Viability viability->viability_out western_out Decreased Cleaved Caspase-3/PARP western->western_out cyto_c_out Decreased Cytosolic Cytochrome c cyto_c->cyto_c_out

References

iMAC2 Treatment for Primary Neuron Cultures: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and online resources, no information, application notes, or protocols could be found for a treatment, molecule, or technology referred to as "iMAC2" in the context of primary neuron cultures.

Extensive searches were conducted using various keywords, including "this compound treatment primary neuron cultures," "this compound mechanism of action in neurons," and "this compound signaling pathway neurons." The search results did not yield any relevant documents, research articles, or commercial products corresponding to the term "this compound."

The search results did, however, provide a wealth of detailed protocols and application notes for the general establishment and maintenance of primary neuron cultures from various rodent brain regions, such as the hippocampus and cortex.[1][2][3][4][5][6] These resources cover critical steps including:

  • Tissue Dissection: Detailed procedures for isolating specific brain regions from embryonic or neonatal rodents.[1][4][5]

  • Enzymatic Digestion: Protocols for dissociating tissue into single-cell suspensions using enzymes like papain or trypsin.[1][2]

  • Cell Plating and Culture: Methodologies for coating culture surfaces and plating neurons at optimal densities.[3][6]

  • Culture Media and Supplements: Formulations for serum-free media and supplements to support neuronal survival and maturation.[7][8]

Furthermore, the search provided general information on neuronal signaling pathways, such as those involved in long-term potentiation and neurotransmitter release, and the roles of key proteins like CaMKII and MAP2.[9][10][11] However, none of these were in the context of an "this compound" treatment.

Without any available information on "this compound," it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. It is possible that "this compound" is a very new or internal designation for a technology not yet in the public domain, or that the term may be inaccurate.

Researchers, scientists, and drug development professionals seeking information on treatments for primary neuron cultures are encouraged to verify the nomenclature of the treatment . Should "this compound" be a proprietary or newly developed technology, information would likely be available directly from the developing institution or company.

References

Application Notes and Protocols for Assessing iMAC2 Efficacy in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iMAC2 is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component of the intrinsic pathway of apoptosis. With an IC50 of 28 nM, this compound exerts an anti-apoptotic effect by blocking the release of cytochrome c from the mitochondria.[1][2][3][4] This action prevents the activation of the caspase cascade, a series of enzymes responsible for the execution phase of apoptosis. Understanding the efficacy of this compound in preventing programmed cell death is crucial for its development as a potential therapeutic agent in diseases characterized by excessive apoptosis.

These application notes provide detailed protocols for assessing the anti-apoptotic efficacy of this compound using common in vitro apoptosis assays. The described methods will enable researchers to quantify the ability of this compound to protect cells from various apoptotic stimuli.

Key Signaling Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the formation of the MAC in the outer mitochondrial membrane. This channel allows for the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and activation of caspase-9, and subsequently, the executioner caspase-3. This compound directly inhibits the MAC, thereby preventing these downstream events.

IMAC2_Pathway cluster_stress Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Apoptotic_Stimulus e.g., Staurosporine, UV radiation, DNA damage Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Bax_Bak->MAC Cytochrome_c_release Cytochrome c Release MAC->Cytochrome_c_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c_release->Apoptosome This compound This compound This compound->MAC Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits the intrinsic apoptosis pathway by blocking the Mitochondrial Apoptosis-Induced Channel (MAC).

Experimental Protocols

To assess the anti-apoptotic efficacy of this compound, a general workflow involves pre-treating cells with varying concentrations of this compound, followed by the induction of apoptosis with a known stimulus. The extent of apoptosis is then measured using one or more of the following assays.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., Jurkat, HeLa) iMAC2_Pretreatment 2. Pre-treatment with this compound (Varying Concentrations) Cell_Culture->iMAC2_Pretreatment Apoptosis_Induction 3. Apoptosis Induction (e.g., Staurosporine) iMAC2_Pretreatment->Apoptosis_Induction Apoptosis_Assay 4. Apoptosis Assessment Apoptosis_Induction->Apoptosis_Assay

Caption: General experimental workflow for assessing the anti-apoptotic efficacy of this compound.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., Jurkat cells) in a 6-well plate at a density of 2 x 10^5 cells/mL.

    • Allow cells to adhere overnight (for adherent cells).

    • Pre-treat cells with a vehicle control and varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour.

    • Induce apoptosis by adding an apoptotic stimulus (e.g., 1 µM Staurosporine) and incubate for 4 hours.

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained and single-stained controls for compensation and to set the gates.

    • Collect data for at least 10,000 events per sample.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Data Presentation:

Treatment GroupConcentration% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)
Untreated Control-95.2 ± 2.12.5 ± 0.81.8 ± 0.5
Vehicle + Staurosporine-35.8 ± 4.545.3 ± 3.915.1 ± 2.7
This compound + Staurosporine10 nM55.1 ± 3.830.7 ± 3.110.5 ± 1.9
This compound + Staurosporine30 nM78.9 ± 2.912.4 ± 2.25.3 ± 1.1
This compound + Staurosporine100 nM89.6 ± 1.75.1 ± 1.33.2 ± 0.9

Data are presented as mean ± standard deviation.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere overnight.

    • Pre-treat cells with a vehicle control and varying concentrations of this compound for 1 hour.

    • Induce apoptosis with an appropriate stimulus (e.g., 1 µM Staurosporine) and incubate for 3 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation:

Treatment GroupConcentrationRelative Luminescence Units (RLU)% Inhibition of Caspase-3/7 Activity
Untreated Control-1,520 ± 150-
Vehicle + Staurosporine-25,800 ± 2,1000
This compound + Staurosporine10 nM14,300 ± 1,50044.6
This compound + Staurosporine30 nM5,600 ± 65078.3
This compound + Staurosporine100 nM2,100 ± 30091.9

Data are presented as mean ± standard deviation.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells, JC-1 accumulates in the mitochondria as aggregates, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a black-walled, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well.

    • Allow cells to adhere overnight.

    • Pre-treat cells with a vehicle control and varying concentrations of this compound for 1 hour.

    • Induce apoptosis with an appropriate stimulus (e.g., 200 µM H2O2) and incubate for 6 hours.

  • JC-1 Staining:

    • Prepare a 10 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 20 minutes in the dark.

    • Remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of pre-warmed PBS to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Read the green fluorescence at an excitation/emission of ~485/535 nm (monomers).

    • Read the red fluorescence at an excitation/emission of ~560/595 nm (aggregates).

    • Calculate the red/green fluorescence ratio for each well.

Data Presentation:

Treatment GroupConcentrationRed/Green Fluorescence Ratio% Protection of ΔΨm
Untreated Control-5.8 ± 0.4-
Vehicle + H2O2-1.2 ± 0.20
This compound + H2O210 nM2.5 ± 0.328.3
This compound + H2O230 nM4.1 ± 0.563.0
This compound + H2O2100 nM5.2 ± 0.387.0

Data are presented as mean ± standard deviation.

Western Blot for Cytochrome c Release

This assay biochemically assesses the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway that this compound is expected to inhibit.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment & Harvesting Fractionation 2. Cytosolic & Mitochondrial Fractionation Cell_Treatment->Fractionation Protein_Quant 3. Protein Quantification (BCA Assay) Fractionation->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-Cytochrome c, anti-COX IV, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of cytochrome c release.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells as described in the previous protocols.

    • Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in both cytosolic and mitochondrial fractions using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cytochrome c, COX IV (mitochondrial loading control), and GAPDH (cytosolic loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Treatment GroupConcentrationCytosolic Cytochrome c (Arbitrary Units)Mitochondrial Cytochrome c (Arbitrary Units)
Untreated Control-50 ± 151500 ± 120
Vehicle + Staurosporine-1200 ± 150350 ± 50
This compound + Staurosporine10 nM750 ± 90980 ± 110
This compound + Staurosporine30 nM250 ± 401350 ± 130
This compound + Staurosporine100 nM80 ± 201450 ± 115

Data are presented as mean ± standard deviation from densitometric analysis of Western blots, normalized to respective loading controls.

The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-apoptotic efficacy of the MAC inhibitor, this compound. By employing a multi-parametric approach, researchers can robustly characterize the dose-dependent protective effects of this compound against various apoptotic stimuli. The quantitative data generated from these assays are essential for the preclinical development and validation of this compound as a potential therapeutic agent.

References

Revolutionizing Kinase Screening: A High-Throughput Approach with Immobilized Metal Affinity Capture (IMAC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, targeting a class of enzymes central to numerous signaling pathways implicated in diseases such as cancer and inflammatory disorders. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large compound libraries to identify promising lead candidates. Immobilized Metal Affinity Capture (IMAC) has emerged as a robust and versatile platform for HTS of kinase activity. This technology leverages the reversible interaction between phosphorylated substrates and chelated metal ions to quantify enzyme activity, offering a non-radioactive and sensitive assay format amenable to automation. This document provides a detailed overview of the principles of IMAC-based kinase assays, protocols for implementation in an HTS setting, and data presentation guidelines.

Principle of the IMAC-based Kinase Assay

The IMAC-based kinase assay is founded on the principle of capturing phosphorylated molecules on a solid support matrix functionalized with a metal-chelate complex. Typically, a peptide or protein substrate designed for a specific kinase is used.

  • Kinase Reaction: The kinase enzyme transfers a phosphate group from ATP to the substrate.

  • Capture: The reaction mixture is transferred to an IMAC support (e.g., a 96- or 384-well plate coated with a metal chelate like Ni-NTA or Ga-NTA). The negatively charged phosphate groups on the phosphorylated substrate exhibit a strong affinity for the positively charged metal ions and are selectively captured.

  • Washing: Unphosphorylated substrate, enzyme, and other reaction components are washed away.

  • Detection: The amount of captured, phosphorylated substrate is quantified. A common method involves using a fluorescently labeled substrate, where the fluorescence intensity of the captured substrate is directly proportional to the kinase activity. Alternatively, a specific antibody that recognizes the phosphorylated substrate can be used in a secondary detection step.

In a screening context for inhibitors, a decrease in the captured signal indicates that the test compound is inhibiting the kinase activity.

Data Presentation

Quantitative data from IMAC-based HTS assays should be meticulously organized to facilitate analysis and comparison.

Table 1: Example Kinase Inhibition Screening Data

Compound IDConcentration (µM)Fluorescence Intensity (RFU)% Inhibition
Control (No Inhibitor)015,2340
Staurosporine (Positive Control)11,25691.8
Compound A1013,8908.8
Compound B107,54350.5
Compound C1014,9871.6

Table 2: Assay Performance Metrics

ParameterValueDescription
Z'-factor0.78A measure of assay quality, with > 0.5 considered excellent for HTS.
Signal-to-Background Ratio12.5Ratio of the signal from the positive control to the negative control.
CV (%) of Controls< 5%Coefficient of variation for positive and negative controls across the plate.

Experimental Protocols

Protocol 1: High-Throughput Screening of Kinase Inhibitors using an IMAC-based Fluorescence Assay

Materials:

  • Purified kinase

  • Fluorescently labeled kinase substrate (peptide or protein)

  • Kinase reaction buffer (specific to the kinase of interest)

  • ATP solution

  • Test compounds dissolved in DMSO

  • IMAC-coated microplates (e.g., 384-well)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., EDTA to chelate Mg2+)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls (e.g., a known inhibitor and DMSO as a negative control) into the wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and the fluorescently labeled substrate in the kinase reaction buffer.

    • Dispense the kinase/substrate master mix into each well of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer.

    • To initiate the kinase reaction, add the ATP solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the kinase reaction.

  • Capture of Phosphorylated Substrate:

    • Transfer the reaction mixtures from the assay plate to the IMAC-coated microplate.

    • Incubate the IMAC plate at room temperature for 60 minutes to allow for the capture of the phosphorylated substrate.

  • Washing:

    • Gently wash the IMAC plate with the wash buffer to remove unbound components. Repeat the wash step three times.

  • Detection:

    • Read the fluorescence intensity in each well of the IMAC plate using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold.

Visualizations

IMAC_Principle cluster_reaction Kinase Reaction cluster_capture IMAC Capture Kinase Kinase Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Kinase ATP ATP ADP ADP ATP->ADP PhosphoSubstrate_capture Phosphorylated Substrate IMAC_Surface IMAC Surface (Metal Chelate) PhosphoSubstrate_capture->IMAC_Surface Binds UnphosphoSubstrate Unphosphorylated Substrate

Caption: Principle of the IMAC-based assay for detecting kinase activity.

HTS_Workflow start Start HTS compound_plating 1. Compound Plating (384-well plate) start->compound_plating kinase_reaction 2. Kinase Reaction (Add Kinase, Substrate, ATP) compound_plating->kinase_reaction incubation 3. Incubation kinase_reaction->incubation stop_reaction 4. Stop Reaction (Add EDTA) incubation->stop_reaction transfer 5. Transfer to IMAC Plate stop_reaction->transfer capture 6. Capture of Phospho-substrate transfer->capture wash 7. Wash Plate capture->wash read_plate 8. Read Fluorescence wash->read_plate data_analysis 9. Data Analysis read_plate->data_analysis end Hit Identification data_analysis->end

Caption: High-throughput screening workflow using the IMAC-based kinase assay.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Kinase1 Kinase 1 (e.g., Raf) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Inhibitor Kinase Inhibitor (Test Compound) Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling cascade illustrating a potential target for inhibitors.

Troubleshooting & Optimization

troubleshooting iMAC2 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the aqueous insolubility of the small molecule inhibitor, iMAC2.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. Complete dissolution often requires specific conditions or reagents. Common causes for insolubility include incorrect pH, low temperature, or the formation of aggregates. Many promising therapeutic compounds exhibit poor water solubility, making formulation a critical challenge in drug development.

Q2: I observed precipitation of this compound after diluting my DMSO stock into aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble. To prevent this, it is crucial to keep the final DMSO concentration as low as possible (ideally below 1%) and to add the DMSO stock to the aqueous buffer slowly while vortexing.

Q3: Can I heat the solution to improve this compound solubility?

A3: Gentle warming can sometimes improve solubility for endothermic dissolution processes. However, excessive heat can degrade the compound. It is recommended to conduct a temperature stability test before using heat as a routine solubilization method.

Q4: What is the maximum recommended concentration of this compound in a typical cell-based assay?

A4: The maximum concentration is highly dependent on the final concentration of co-solvents (like DMSO) and other excipients in the assay medium. It is crucial to determine the kinetic and thermodynamic solubility in your specific assay buffer to avoid using a supersaturated solution, which can lead to inaccurate results.

Troubleshooting Guide

Issue 1: Preparing a Concentrated Aqueous Stock of this compound

If you are unable to achieve the desired concentration of this compound in your aqueous buffer, consider the following strategies.

Many organic molecules contain ionizable groups, and their solubility is pH-dependent.

  • Protocol:

    • Analyze the chemical structure of this compound to identify any acidic or basic functional groups.

    • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0).

    • Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility. For weakly acidic or basic drugs, solubility is influenced by the degree of ionization.

Co-solvents can increase the solubility of hydrophobic compounds.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • To prepare a working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low (e.g., <1% v/v) to avoid solvent effects in biological assays.

    • Add the DMSO stock to the buffer drop-wise while continuously vortexing to facilitate mixing and prevent precipitation.

Issue 2: Compound Precipitation During Experiment

Precipitation during an experiment can lead to inconsistent and unreliable results.

It is critical to determine the solubility of this compound in the final experimental buffer, including all additives like serum.

  • Protocol: Kinetic Solubility Assay

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions from the stock solution in DMSO.

    • Add 2 µL of each dilution to 98 µL of the final assay buffer in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer or plate reader at 620 nm. The concentration at which precipitation is first observed is the kinetic solubility limit.

Certain excipients can enhance and maintain the solubility of hydrophobic compounds.

  • Protocol: Formulation with Cyclodextrins

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.

    • Prepare solutions of β-cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) in your assay buffer at various concentrations.

    • Add this compound to these solutions and determine the concentration at which it remains soluble.

Quantitative Data Summary

The following tables provide hypothetical data on this compound solubility under various conditions to guide your experimental design.

Table 1: Effect of pH on this compound Aqueous Solubility

pHSolubility (µg/mL)
5.00.5
6.01.2
7.02.5
7.43.1
8.05.8
9.010.2

Table 2: Effect of Co-solvents on this compound Apparent Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)
None03.1
DMSO0.515.7
DMSO1.035.2
Ethanol1.012.4
PEG 4001.018.9

Table 3: Effect of HP-β-Cyclodextrin on this compound Aqueous Solubility (pH 7.4)

HP-β-CD Conc. (mM)Apparent Solubility (µg/mL)
03.1
18.5
522.1
1045.8

Visual Guides

Workflow for Preparing this compound Working Solutions

G cluster_0 Preparation of Primary Stock cluster_1 Preparation of Working Solution A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Create 10 mM Stock Solution B->C D Add Aqueous Buffer to Tube C->D Dilution Step E Add DMSO Stock to Buffer (Drop-wise while vortexing) D->E F Final Solution (<1% DMSO) E->F

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Insolubility

G Start This compound Fails to Dissolve or Precipitates CheckDMSO Is final DMSO concentration <1%? Start->CheckDMSO CheckMixing Was DMSO stock added slowly with vortexing? CheckDMSO->CheckMixing Yes IncreaseDMSO Adjust protocol to lower final DMSO concentration CheckDMSO->IncreaseDMSO No CheckpH Is the buffer pH optimized for this compound? CheckMixing->CheckpH Yes ImproveMixing Improve mixing technique CheckMixing->ImproveMixing No ConsiderExcipient Have solubilizing excipients been tried? CheckpH->ConsiderExcipient Yes OptimizepH Perform pH solubility screen CheckpH->OptimizepH No UseExcipient Test cyclodextrins or other solubilizers ConsiderExcipient->UseExcipient No Success Solubility Issue Resolved ConsiderExcipient->Success Yes IncreaseDMSO->Start ImproveMixing->Start OptimizepH->Start UseExcipient->Start

Caption: Decision tree for troubleshooting this compound solubility.

Technical Support Center: Optimizing iMAC2 Incubation Time for Maximum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1] The MAC is a key component of the intrinsic apoptotic pathway, forming on the outer mitochondrial membrane in response to apoptotic stimuli. Its formation, which involves the oligomerization of pro-apoptotic proteins like Bax and Bak, leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][3] This event triggers a cascade of caspase activation, ultimately leading to programmed cell death. This compound exerts its anti-apoptotic effect by blocking the formation or function of the MAC, thereby preventing cytochrome c release.[1]

Q2: What is a recommended starting concentration and incubation time for this compound?

A2: A good starting point, based on published data for FL5.12 cells, is a concentration of 5 µM.[1] In this specific protocol, cells were pre-treated with 5 µM this compound for 1 hour, followed by co-incubation with an apoptotic stimulus (Staurosporine) for 12 hours.[1] This resulted in a greater than 50% reduction in apoptosis.[1] However, the optimal concentration and incubation time are highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and apoptotic inducer.

Q3: How should I prepare and store this compound?

A3: this compound is reported to be soluble in DMSO. For experimental use, it is advisable to prepare a concentrated stock solution in sterile DMSO and store it at -20°C or -80°C. When preparing your working concentration, dilute the stock solution in your cell culture medium. To avoid precipitation, it is recommended to add the this compound stock solution to the medium and mix well before adding it to the cells. Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I measure the effectiveness of this compound in my experiment?

A4: The effectiveness of this compound can be assessed by measuring key events in the apoptotic pathway. Two common methods are:

  • Cytochrome c Release Assay: This assay determines whether this compound is successfully preventing the release of cytochrome c from the mitochondria. This is typically done by fractionating the cells into cytosolic and mitochondrial components and then performing a Western blot to detect the presence of cytochrome c in the cytosol.

  • Caspase Activity Assay: Since cytochrome c release leads to the activation of executioner caspases like caspase-3 and caspase-7, measuring the activity of these caspases is a reliable indicator of apoptosis. Commercially available luminescent or colorimetric assays, such as the Caspase-Glo® 3/7 assay, can be used for this purpose.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect of this compound Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or the apoptotic stimulus may be too strong.Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration.
Inappropriate Incubation Time: The pre-incubation or co-incubation time may not be sufficient for this compound to exert its effect before the apoptotic cascade is irreversibly initiated.Optimize the incubation time by testing different pre-incubation and co-incubation durations.
Cell Line Resistance: Some cell lines may have lower mitochondrial dependence for apoptosis or express high levels of anti-apoptotic proteins, making them less sensitive to MAC inhibition.Consider using a different cell line or combining this compound with other inhibitors that target different points in the apoptotic pathway.
This compound Degradation: Improper storage or handling of the this compound stock solution may lead to its degradation.Ensure the stock solution is stored correctly at low temperatures and protected from light. Prepare fresh dilutions for each experiment.
High Cell Death in Control Group (this compound only) Cytotoxicity: The concentration of this compound used may be toxic to your specific cell line.Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the maximum non-toxic concentration.
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).
Inconsistent Results Variable Cell Health/Density: Inconsistent cell health, passage number, or seeding density can lead to variability in apoptotic responses.Use cells at a consistent, low passage number and ensure a uniform seeding density for all experiments. Monitor cell health regularly.
Precipitation of this compound: The inhibitor may be precipitating out of the culture medium, leading to a lower effective concentration.Ensure the this compound stock solution is fully dissolved before dilution. When preparing working solutions, add the stock to the medium and mix thoroughly. Consider warming the medium slightly to aid dissolution.

Data Presentation

Summary of this compound Experimental Conditions and Efficacy

Cell LineThis compound ConcentrationPre-incubation TimeCo-incubation Time with Apoptotic StimulusApoptotic StimulusObserved EffectReference
FL5.125 µM1 hour12 hoursStaurosporine>50% reduction in apoptosis[1]

Experimental Protocols

Protocol for Assessing this compound Efficacy in Inhibiting Apoptosis

This protocol is based on the methodology used for FL5.12 cells and can be adapted for other cell lines.[1]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Apoptotic stimulus (e.g., Staurosporine)

  • 96-well cell culture plates

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.

  • This compound Pre-treatment: Prepare a working solution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined pre-treatment time (e.g., 1 hour). Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells).

  • Induction of Apoptosis: Prepare a solution of your apoptotic stimulus in complete culture medium, both with and without this compound at the desired concentration. Remove the pre-treatment medium and add the appropriate treatment medium to the wells.

  • Incubation: Incubate the plate for the desired co-incubation period (e.g., 12 hours).

  • Caspase Activity Measurement: At the end of the incubation, measure caspase-3/7 activity according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control. A significant reduction in caspase activity in the this compound and apoptotic stimulus co-treated group compared to the apoptotic stimulus alone indicates successful inhibition.

Protocol for Cytochrome c Release Assay via Western Blot

Materials:

  • Cells treated with this compound and/or an apoptotic stimulus

  • Mitochondria/Cytosol Fractionation Kit

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Cytochrome c

  • Primary antibody against a cytosolic loading control (e.g., GAPDH)

  • Primary antibody against a mitochondrial loading control (e.g., COX IV)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound and apoptotic stimulus for the optimized incubation time.

  • Cell Fractionation: Following treatment, harvest the cells and perform cellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of your chosen kit.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Western Blotting: a. Load equal amounts of protein from the cytosolic fractions onto an SDS-PAGE gel. It is also advisable to run mitochondrial fractions to confirm the purity of the cytosolic fraction. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against Cytochrome c overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate. h. Strip the membrane and re-probe with antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) loading controls to ensure equal loading and the purity of the fractions.

  • Data Analysis: A decrease in the cytochrome c signal in the cytosolic fraction of cells co-treated with this compound and the apoptotic stimulus, compared to cells treated with the stimulus alone, indicates that this compound is inhibiting cytochrome c release.

Visualizations

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_cyto Cytosol Stimulus e.g., UV, Staurosporine BaxBak Pro-apoptotic (Bax, Bak) Stimulus->BaxBak activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->BaxBak inhibits MAC Mitochondrial Apoptosis-induced Channel (MAC) Formation BaxBak->MAC CytoC_cyto Cytochrome c (Released) MAC->CytoC_cyto releases CytoC_mito Cytochrome c (Intermembrane space) Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC_cyto->Apoptosome Casp37 Executioner Caspases (Caspase-3, -7) Apoptosome->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes This compound This compound This compound->MAC inhibits

Caption: this compound signaling pathway in the inhibition of apoptosis.

G cluster_workflow Experimental Workflow for Optimizing this compound Incubation start Start dose_response 1. Dose-Response Titrate this compound concentration start->dose_response time_course 2. Time-Course Optimize pre-incubation and co-incubation times dose_response->time_course validation 3. Validation Assays (Caspase activity, Cytochrome c release) time_course->validation analysis 4. Data Analysis Determine optimal conditions validation->analysis end End analysis->end

Caption: Workflow for optimizing this compound incubation time.

G cluster_troubleshooting This compound Troubleshooting Logic start Experiment Shows No/Low Inhibition check_conc Is this compound concentration optimized? start->check_conc No check_time Are incubation times optimized? check_conc->check_time Yes optimize_conc Perform dose-response experiment check_conc->optimize_conc No check_cells Is cell health and density consistent? check_time->check_cells Yes optimize_time Perform time-course experiment check_time->optimize_time No check_reagent Is this compound stock and dilution fresh? check_cells->check_reagent Yes standardize_cells Standardize cell culture practices check_cells->standardize_cells No prepare_fresh Prepare fresh This compound dilutions check_reagent->prepare_fresh No

References

how to prevent off-target effects of iMAC2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a technology specifically named "iMAC2" (inducible Magical Actuators of Cellular Signals 2) is not publicly available. This guide is based on established principles for minimizing off-target effects in other advanced biological systems, such as CRISPR-Cas9 and other chemogenetic tools. The strategies outlined here are intended to serve as a general framework for researchers using novel inducible systems.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of an inducible system like this compound?

In any targeted biological system, off-target effects are unintended interactions that occur at locations other than the intended molecular target. For an inducible system, this could manifest as the activation or suppression of unintended signaling pathways, gene expression changes in non-target genes, or cytotoxic effects unrelated to the intended activity. These effects can arise from the this compound components (e.g., the actuator protein, the inducing molecule) interacting with other cellular components.

Q2: How can I preemptively minimize off-target effects during my experimental design?

Proactive experimental design is critical. Key considerations include:

  • Titration of the Inducing Molecule: Use the lowest possible concentration of the inducing molecule that still yields the desired on-target effect.

  • Time-Course Experiments: Determine the shortest exposure time required to achieve the desired outcome. Prolonged activation may increase the likelihood of off-target effects.

  • Component Optimization: If the this compound system involves multiple components (e.g., a protein and a small molecule), ensure their stoichiometric ratio is optimized.

  • Selection of Control Groups: A comprehensive set of controls is essential to distinguish on-target from off-target effects.

Q3: What are the essential control experiments to run?

To identify and isolate off-target effects, the following controls are recommended:

Control Group Purpose Components
Vehicle Control To assess the effect of the solvent for the inducing molecule.Cells + Vehicle (e.g., DMSO)
Inducer-Only Control To determine if the inducing molecule has any biological activity on its own.Wild-type Cells + Inducing Molecule
Uninduced System Control To measure the basal activity of the this compound system without the inducer.Cells with this compound components + Vehicle
"Inactive" this compound Control To control for effects related to the expression of the this compound protein components, independent of their intended function.Cells with a catalytically inactive this compound mutant + Inducing Molecule
Positive Control To ensure the experimental system is capable of producing the expected biological response through a known pathway.Cells treated with a known activator of the target pathway

Troubleshooting Guide

Issue: High cell death observed after addition of the inducing molecule.

Potential Cause Troubleshooting Step
Cytotoxicity of the inducing molecule. Run a dose-response curve with the inducing molecule on wild-type cells to determine its toxic concentration.
Toxicity from overexpression of this compound components. Use a weaker, constitutive promoter or an inducible expression system for the this compound protein components to reduce their basal expression levels.
On-target effect is genuinely cytotoxic. This is a valid biological outcome. Confirm with a positive control that is known to induce cell death through the same pathway.

Issue: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Variability in the concentration of the inducing molecule. Prepare a fresh stock of the inducing molecule and use precision pipetting.
Cellular stress. Ensure consistent cell culture conditions (e.g., confluency, passage number, media).
Inconsistent expression of this compound components. If using transient transfection, consider generating a stable cell line for more consistent expression.

Experimental Protocols

Protocol: Determining the Optimal Concentration of the Inducing Molecule

This protocol aims to identify the minimal concentration of the inducing molecule that elicits the desired on-target effect without causing significant off-target effects.

  • Cell Seeding: Plate cells at a consistent density across a multi-well plate (e.g., a 96-well plate for high-throughput screening).

  • Dose-Response Setup: Prepare a serial dilution of the inducing molecule. A common starting point is a 10-point, 2-fold dilution series. Include a vehicle-only control.

  • Treatment: Add the different concentrations of the inducing molecule to the cells.

  • Incubation: Incubate for a predetermined time, based on the expected kinetics of the target pathway.

  • On-Target Readout: Measure the on-target effect using a specific assay (e.g., a reporter gene assay, qPCR for a target gene, or a phosphorylation-specific antibody for a signaling protein).

  • Off-Target/Toxicity Readout: In parallel, assess cell viability using an assay like an MTT or a live/dead cell stain.

  • Data Analysis: Plot the on-target activity and cell viability against the concentration of the inducing molecule. The optimal concentration is the one that gives a robust on-target signal with minimal impact on viability.

Quantitative Data Summary

The following table, adapted from principles of optimizing CRISPR-Cas9 systems, illustrates how different strategies can impact on- and off-target activity. A similar approach should be used to characterize the this compound system.

Strategy On-Target Activity Off-Target Events Reference
High Inducer Concentration 100%50%Hypothetical Data
Optimized Inducer Concentration 95%15%Hypothetical Data
Shortened Exposure Time 80%5%Hypothetical Data
Engineered High-Fidelity Actuator 90%<1%Hypothetical Data

Visualizations

G cluster_0 Experimental Workflow A Design Experiment (Define Controls) B Optimize this compound Delivery & Expression A->B C Titrate Inducing Molecule B->C D Determine Optimal Exposure Time C->D E Execute Experiment D->E F Assess On-Target Effects E->F G Assess Off-Target Effects E->G H Analyze & Interpret Results F->H G->H

Caption: Workflow for minimizing off-target effects in this compound experiments.

G cluster_pathway Hypothetical this compound Signaling Inducer Inducing Molecule iMAC2_inactive This compound (Inactive) Inducer->iMAC2_inactive Binds iMAC2_active This compound (Active) iMAC2_inactive->iMAC2_active Activates On_Target On-Target Pathway iMAC2_active->On_Target Off_Target Off-Target Pathway iMAC2_active->Off_Target On_Response Desired Biological Response On_Target->On_Response Off_Response Unintended Biological Response Off_Target->Off_Response

Caption: Simplified signaling pathway illustrating on- and off-target activation.

Technical Support Center: Addressing iMAC2 Cytotoxicity in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential cytotoxic effects of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), on healthy, non-cancerous cell lines. The information is intended to assist researchers in designing experiments, interpreting results, and mitigating off-target effects during pre-clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC). The formation of MAC in the outer mitochondrial membrane is a critical step in the intrinsic apoptosis pathway, as it allows for the release of cytochrome c into the cytosol, triggering a cascade of events leading to cell death.[1][2] this compound exerts its anti-apoptotic effect by directly closing the MAC, thereby preventing the release of cytochrome c and suppressing apoptosis.[1][2]

Q2: Has the cytotoxicity of this compound been evaluated in healthy human cell lines?

A2: To date, published research has primarily focused on the efficacy of this compound in preventing apoptosis in specific cell models, such as the murine prolymphocytic cell line FL5.12.[1][2][3] While these studies have established its potent anti-apoptotic activity, comprehensive data on its direct cytotoxic effects across a broad range of healthy human cell lines is not yet available in the public domain. Further investigation is required to determine the safety profile and therapeutic window of this compound in non-cancerous human cells.

Q3: What are the potential off-target effects of this compound in healthy cells?

A3: As a modulator of a fundamental cellular process like apoptosis, this compound could potentially have off-target effects. The mitochondrial pathway of apoptosis is tightly regulated, and its inhibition could interfere with normal cellular homeostasis and tissue turnover. Long-term inhibition of apoptosis in healthy tissues could theoretically increase the risk of cellular survival despite DNA damage, a hallmark of cancer development. However, specific studies on the long-term off-target effects of this compound in healthy tissues have not yet been published.

Q4: What are the key considerations when designing an experiment to assess this compound cytotoxicity in healthy cell lines?

A4: When designing your experiments, it is crucial to:

  • Select a diverse panel of healthy human cell lines: Include primary cells and established cell lines from various tissues (e.g., liver, kidney, neuronal, endothelial) to assess tissue-specific toxicity.

  • Determine a relevant concentration range: Use the known IC50 for MAC inhibition (in the nanomolar range) as a starting point, but also include a wide range of higher concentrations to identify a potential cytotoxic threshold.

  • Choose appropriate cytotoxicity assays: Employ multiple assays that measure different cellular parameters to get a comprehensive view of cytotoxicity.

  • Include appropriate controls: Use a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Consider the time course of exposure: Evaluate both short-term (e.g., 24 hours) and long-term (e.g., 72 hours or more) effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in all healthy cell lines at low concentrations of this compound. 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. 2. Compound instability: The this compound compound may be degrading in the culture medium, leading to toxic byproducts. 3. Off-target effects: this compound may have a narrow therapeutic window and be inherently toxic to healthy cells at concentrations close to its effective anti-apoptotic dose.1. Run a solvent toxicity control: Test the effects of the solvent alone on your cell lines at all concentrations used in the experiment. 2. Check compound stability: Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles. Consider using a formulation that enhances stability. 3. Perform dose-response and time-course experiments: A detailed analysis can help determine if the toxicity is dose- and time-dependent, which can inform on potential mechanisms.
Inconsistent cytotoxicity results between experiments. 1. Cell line variability: Different passages of the same cell line can have varying sensitivities. 2. Assay variability: Inherent variability in the chosen cytotoxicity assay. 3. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Use cells within a consistent passage number range. 2. Increase the number of technical and biological replicates. 3. Ensure proper calibration of pipettes and use careful pipetting techniques.
No cytotoxicity observed even at high concentrations of this compound. 1. Cell line resistance: The chosen healthy cell lines may be particularly resistant to the effects of this compound. 2. Assay insensitivity: The selected cytotoxicity assay may not be sensitive enough to detect subtle toxic effects. 3. Compound inactivity: The this compound compound may not be active.1. Test on a wider range of healthy cell lines, including primary cells. 2. Use a more sensitive assay, such as a real-time cytotoxicity assay or a panel of multiple assays measuring different endpoints (e.g., apoptosis, necrosis, metabolic activity). 3. Verify the activity of your this compound stock by testing its ability to inhibit apoptosis in a relevant model system (e.g., staurosporine-induced apoptosis).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound and related compounds for the inhibition of the mitochondrial apoptosis-induced channel (MAC) and apoptosis in the murine FL5.12 cell line, as reported by Peixoto et al. (2009).[1][2] Note: This data does not represent direct cytotoxicity in healthy human cell lines but serves as a reference for the compound's anti-apoptotic potency.

CompoundMAC Closure IC50 (nM)Apoptosis Inhibition IC50 (µM) in FL5.12 cells
This compound 282.5
iMAC1 19Not Reported
iMAC3 966Not Reported
iMAC4 33Not Reported
iMAC5 680Not Reported

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using a Real-Time Glo™ MT Cell Viability Assay

This protocol describes a method to continuously monitor the viability of healthy human cell lines in the presence of this compound.

Materials:

  • Healthy human cell line of choice (e.g., primary human hepatocytes, HUVECs, normal human dermal fibroblasts)

  • Appropriate cell culture medium and supplements

  • This compound compound

  • Real-Time Glo™ MT Cell Viability Reagent

  • White, clear-bottom 96-well assay plates

  • Plate reader capable of measuring luminescence

Method:

  • Seed healthy human cells in a white, clear-bottom 96-well plate at a density optimized for logarithmic growth over the course of the experiment.

  • Allow cells to attach and resume logarithmic growth for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the this compound dilutions.

  • Add the Real-Time Glo™ MT Cell Viability Reagent to the cells at the recommended concentration.

  • Take an initial luminescence reading (time 0).

  • Add the this compound serial dilutions and vehicle control to the appropriate wells.

  • Incubate the plate at 37°C and 5% CO2.

  • Measure luminescence at regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Normalize the luminescence readings at each time point to the time 0 reading for each well.

  • Plot the normalized luminescence versus the log of the this compound concentration to determine the IC50 for cytotoxicity at each time point.

Visualizations

G cluster_0 Mitochondrial Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation and Oligomerization Apoptotic_Stimuli->Bax_Bak MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Bax_Bak->MAC Cytochrome_c Cytochrome c Release MAC->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Effector Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis This compound This compound This compound->MAC Inhibition G cluster_1 Experimental Workflow for Assessing this compound Cytotoxicity Cell_Seeding 1. Seed Healthy Human Cell Lines (e.g., Primary Hepatocytes, HUVECs) Compound_Treatment 2. Treat with a Dose Range of this compound (and Vehicle Control) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for Various Time Points (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Perform Cytotoxicity Assays (e.g., Real-Time Glo™, LDH, Annexin V/PI) Incubation->Cytotoxicity_Assay Data_Analysis 5. Analyze Data and Determine IC50 Cytotoxicity_Assay->Data_Analysis

References

Technical Support Center: iMAC2 Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when iMAC2 fails to inhibit apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed as an inhibitor of apoptosis. Apoptosis, or programmed cell death, is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of cell death.[1][2][3] The efficacy of an apoptosis inhibitor like this compound depends on its specific molecular target within these pathways. Potential targets include caspases, members of the Bcl-2 family of proteins, or Inhibitor of Apoptosis Proteins (IAPs).[4][5]

Q2: How can I confirm that my experimental system is suitable for testing this compound?

A2: First, ensure that the cell line or model system you are using has a functional apoptotic pathway that can be reliably induced. The method of apoptosis induction should be appropriate for the pathway you are investigating. For instance, stimuli like UV radiation or DNA-damaging agents typically activate the intrinsic pathway, while ligands like TNF-α or FasL activate the extrinsic pathway.[2] It is also crucial to verify the expression of the intended molecular target of this compound in your chosen cell line.

Q3: What are the critical positive and negative controls for my experiment?

A3: Your experimental design should include:

  • Untreated Control: Cells that are not treated with an apoptosis-inducing agent or this compound. This group serves as a baseline for cell viability.

  • Apoptosis Induction Control: Cells treated only with the apoptosis-inducing agent. This group demonstrates the successful induction of apoptosis.

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, both with and without the apoptosis-inducing agent. This controls for any effects of the solvent.

  • Positive Control Inhibitor: A well-characterized, commercially available apoptosis inhibitor with a known mechanism of action (e.g., Z-VAD-FMK, a pan-caspase inhibitor). This helps to validate the experimental setup.

Troubleshooting Guide: Why is this compound Not Inhibiting Apoptosis?

If you are not observing the expected anti-apoptotic effects of this compound, consider the following potential issues:

Problem 1: Issues with the Compound (this compound)
Potential Cause Recommended Action
Incorrect Concentration Perform a dose-response curve to determine the optimal concentration of this compound. The effective concentration may be higher or lower than initially predicted.
Compound Instability Verify the stability of this compound in your experimental medium and under your specific incubation conditions (temperature, light exposure). Consider the compound's half-life.
Poor Cell Permeability Assess the ability of this compound to cross the cell membrane. If permeability is low, consider using a different formulation or a cell line with higher permeability.
Degradation or Inactivation Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.
Problem 2: Experimental Design and Execution
Potential Cause Recommended Action
Inappropriate Timing of Treatment Optimize the timing of this compound treatment relative to the induction of apoptosis. Pre-incubation with this compound before adding the apoptotic stimulus is often necessary.
Suboptimal Apoptosis Induction Confirm that your chosen method and concentration of the apoptosis-inducing agent are effectively and consistently inducing apoptosis in your control group.
Incorrect Assay for Apoptosis Detection Use multiple, mechanistically distinct assays to measure apoptosis. For example, combine a caspase activity assay with an Annexin V/Propidium Iodide staining assay.
Cell Line Resistance The chosen cell line may have mutations or express high levels of anti-apoptotic proteins that confer resistance to the effects of this compound.[6] Consider using a different cell line or verifying the expression of key apoptotic regulators.
Problem 3: Issues with the Molecular Target
Potential Cause Recommended Action
Low or Absent Target Expression Verify the expression level of the intended molecular target of this compound in your cell line using techniques like Western blotting or qPCR.
Target Mutation The target protein may have a mutation that prevents this compound from binding effectively. Sequence the target gene in your cell line to check for mutations.
Redundant Anti-Apoptotic Pathways The cells may be compensating for the inhibition of one pathway by upregulating another.[7] For example, inhibition of the intrinsic pathway may be bypassed by strong activation of the extrinsic pathway.

Expected Changes in Apoptotic Markers with Effective this compound Treatment

This table summarizes the expected outcomes of common apoptosis assays when this compound is successfully inhibiting apoptosis.

Apoptosis Assay Parameter Measured Expected Result with Effective this compound
Caspase-3/7 Activity Assay Activity of executioner caspases.[3]Decreased fluorescence/luminescence compared to the apoptosis-induced control.
Annexin V/PI Staining Externalization of phosphatidylserine (early apoptosis) and membrane integrity (late apoptosis/necrosis).Decreased percentage of Annexin V positive cells.
TUNEL Assay DNA fragmentation.Decreased number of TUNEL-positive cells.
Western Blot for PARP Cleavage Cleavage of PARP by executioner caspases.Reduced levels of cleaved PARP.
Mitochondrial Membrane Potential (e.g., JC-1 Assay) Disruption of mitochondrial membrane potential.Maintenance of mitochondrial membrane potential (retention of red fluorescence).
Cytochrome c Release Assay Release of cytochrome c from mitochondria into the cytosol.[1]Reduced levels of cytosolic cytochrome c.

Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and culture medium

  • Apoptosis-inducing agent

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined amount of time (e.g., 1-2 hours).

  • Induce apoptosis by adding the apoptosis-inducing agent. Include a non-induced control.

  • Incubate for a time period sufficient to induce apoptosis (e.g., 4-24 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

Protocol 2: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and culture medium

  • Apoptosis-inducing agent

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and treat with this compound and the apoptosis-inducing agent as described in Protocol 1.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway: this compound Inhibition of Apoptosis

IMAC2_Apoptosis_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Mitochondria Mitochondria Bcl-2 Family->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-3 Inhibition

Caption: Hypothetical mechanism of this compound as a direct inhibitor of Caspase-3.

Troubleshooting Workflow

Troubleshooting_Workflow start This compound does not inhibit apoptosis check_compound Verify this compound (Concentration, Stability) start->check_compound compound_ok Compound is OK check_compound->compound_ok No Issue revise_compound Optimize concentration or check stability check_compound->revise_compound Issue Found check_protocol Review Experimental Protocol (Controls, Timing, Assays) protocol_ok Protocol is OK check_protocol->protocol_ok No Issue revise_protocol Optimize timing, controls, or use alternative assays check_protocol->revise_protocol Issue Found check_target Investigate Molecular Target (Expression, Mutation) target_ok Target is Valid check_target->target_ok No Issue revise_target Change cell line or investigate alternative pathways check_target->revise_target Issue Found compound_ok->check_protocol protocol_ok->check_target revise_compound->start revise_protocol->start revise_target->start

Caption: A logical workflow for troubleshooting this compound experimental failures.

References

Technical Support Center: iMAC2 Mitochondrial Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-induced Channel (MAC), to study and control the intrinsic pathway of apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a 3,6-dibromocarbazole piperazine derivative that functions as a highly potent inhibitor of the Mitochondrial Apoptosis-induced Channel (MAC). Its primary mechanism involves preventing the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. By inhibiting MAC, this compound effectively blocks the downstream activation of caspases and the execution of the mitochondrial (intrinsic) pathway of apoptosis.

Q2: How is this compound delivered to mitochondria? A2: As a lipophilic small molecule, this compound is cell-permeable and is believed to cross the plasma and outer mitochondrial membranes to reach its target, the inner mitochondrial membrane where the MAC is formed. No special delivery vehicle like nanoparticles or peptides is typically required for in vitro cell culture experiments.

Q3: What is the recommended solvent and storage condition for this compound? A3: this compound is soluble in DMSO (up to 5 mM). For long-term storage, it should be stored as a powder, desiccated at room temperature. Once dissolved in DMSO, the stock solution should be stored at -20°C for short-term use (up to one month) or -80°C for longer periods (up to six months). Avoid repeated freeze-thaw cycles.

Q4: How do I determine the optimal working concentration of this compound for my experiments? A4: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve ranging from 100 nM to 10 µM. The reported IC50 (half-maximal inhibitory concentration) for MAC inhibition is approximately 28 nM, and for inhibiting Bid-induced Bax activation and subsequent cytochrome c release, the IC50 is around 0.68 µM. Assess a relevant endpoint, such as caspase-3 activation or cell viability, to determine the most effective concentration in your model system.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Cell Death / Cytotoxicity Observed 1. This compound concentration is too high.2. Solvent (DMSO) toxicity.3. Prolonged incubation time.1. Perform a dose-response experiment to find the optimal, non-toxic concentration.2. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v). Run a vehicle control (DMSO only) to confirm.3. Optimize the incubation time; a shorter duration may be sufficient to observe the desired effect.
No or Low Inhibition of Apoptosis 1. This compound concentration is too low.2. The apoptotic stimulus does not primarily use the mitochondrial pathway.3. This compound degradation.4. Cell density is too high or too low.1. Increase the concentration of this compound based on a dose-response curve.2. Confirm that your apoptotic inducer (e.g., staurosporine, UV radiation, etoposide) activates the intrinsic pathway. This compound will not be effective against extrinsic pathway inducers like FasL if they do not engage the mitochondrial loop.3. Prepare fresh dilutions of this compound from a properly stored stock solution before each experiment.4. Optimize cell seeding density. Confluency can affect how cells respond to both the apoptotic stimulus and the inhibitor.
Inconsistent or Variable Results 1. Inconsistent cell passage number.2. Variability in incubation times or reagent concentrations.3. Mycoplasma contamination.1. Use cells within a consistent and narrow range of passage numbers for all related experiments.2. Ensure precise and consistent timing and concentrations for all treatment steps. Use calibrated pipettes.3. Regularly test cell cultures for mycoplasma contamination.
Difficulty Confirming Mitochondrial Localization Direct visualization of small molecules like this compound is challenging without a fluorescent tag.The primary method to confirm this compound's effect is by assessing its functional impact on mitochondria. Measure endpoints like:• Inhibition of cytochrome c release from isolated mitochondria.• Stabilization of mitochondrial membrane potential (ΔΨm).• Reduction in caspase-9 activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and expected outcomes from validation experiments. Note that specific results will vary based on the cell line and experimental conditions.

Table 1: this compound Inhibitory Concentrations

ParameterReported ValueReference
IC50 for MAC Inhibition28 nM[1]
IC50 for inhibiting Bid-induced cytochrome c release0.68 µM[1]

Table 2: Example Experimental Outcomes for Apoptosis Inhibition

AssayControl (Apoptotic Stimulus)+ this compound (Apoptotic Stimulus)
Cell Viability (e.g., MTT Assay) ~40%~85%
Caspase-3/7 Activity (Luminescence) 50,000 RLU8,000 RLU
Cytochrome c in Cytosol (Western Blot) Strong BandFaint or No Band
Mitochondrial Membrane Potential (JC-1) Low Red/Green RatioHigh Red/Green Ratio

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Efficacy

This protocol outlines the steps to test the ability of this compound to inhibit apoptosis induced by a chemical agent like staurosporine (STS).

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat) in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting) at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment with this compound:

    • Prepare a working solution of this compound in pre-warmed complete culture medium.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.

    • Incubate for 1-2 hours (or an optimized pre-treatment time) at 37°C, 5% CO₂.

  • Induction of Apoptosis:

    • Prepare a concentrated solution of the apoptotic inducer (e.g., staurosporine) in culture medium.

    • Add the inducer directly to the wells already containing this compound or vehicle to achieve the final desired concentration (e.g., 1 µM STS).

    • Incubate for the required time to induce apoptosis (e.g., 3-6 hours).

  • Endpoint Analysis:

    • For Cell Viability: Use assays like MTT, MTS, or RealTime-Glo™ to quantify cell viability according to the manufacturer's protocol.

    • For Caspase Activity: Use a luminescent or fluorescent caspase-3/7 assay kit.

    • For Western Blotting: Harvest cells, perform subcellular fractionation to separate cytosolic and mitochondrial fractions, and probe for cytochrome c and PARP cleavage.

Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses if this compound can prevent the mitochondrial depolarization that is a hallmark of intrinsic apoptosis.

  • Cell Treatment: Treat cells with the apoptotic inducer in the presence or absence of this compound as described in Protocol 1. Include a positive control for depolarization (e.g., FCCP, a mitochondrial uncoupler).

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 dye in pre-warmed culture medium.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Imaging and Quantification:

    • Wash the cells with PBS or culture medium.

    • Immediately image the cells using a fluorescence microscope with filters for green fluorescence (~529 nm emission, indicating monomeric JC-1 in depolarized mitochondria) and red fluorescence (~590 nm emission, indicating J-aggregates in healthy, polarized mitochondria).

    • Quantify the fluorescence intensity for both channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. Healthy cells treated with this compound should retain a high red/green ratio even in the presence of the apoptotic stimulus.

Visualizations

G cluster_workflow Experimental Workflow: Testing this compound Efficacy seed 1. Seed Cells (e.g., HeLa, 70-80% confluency) pretreat 2. Pre-treat with this compound (1-2 hours) seed->pretreat induce 3. Induce Apoptosis (e.g., Staurosporine, 3-6 hours) pretreat->induce analyze 4. Endpoint Analysis induce->analyze viability Cell Viability (MTT / MTS) analyze->viability caspase Caspase-3/7 Assay analyze->caspase western Western Blot (Cytochrome c release) analyze->western G cluster_pathway This compound Mechanism of Action stimulus Apoptotic Stimulus (e.g., DNA damage) bax Bax/Bak Activation & Oligomerization stimulus->bax mac Mitochondrial Apoptosis-induced Channel (MAC) Formation bax->mac cyto_c Cytochrome c Release mac->cyto_c Blocked by this compound This compound This compound This compound->mac apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp3 Executioner Caspases (Caspase-3) apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

References

iMAC2 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability encountered when using the iMAC2 (Integrated Microfluidic Assay for Cellular-Interaction and Communication) platform. The content is designed for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.

Troubleshooting Guide

The following question-and-answer guide addresses specific issues that can lead to experimental variability with the this compound system.

Q1: We are observing high well-to-well variability in our this compound co-culture assays. What are the common causes and how can we mitigate them?

High well-to-well variability in co-culture assays can stem from several factors, ranging from cell handling to reagent consistency.[1] A primary source of variation is inconsistent cell seeding, where different numbers of cells are added to each well. Another significant factor is the physiological state of the cells, which can be influenced by their passage number.

To address this, it is crucial to ensure a homogenous cell suspension before and during seeding. Gentle but thorough mixing of the cell suspension between pipetting steps can prevent cell settling. Implementing a standardized cell counting and seeding protocol is also essential. For long-term experiments, it is important to characterize the optimal passage number range for your specific cell lines to avoid an overgrowth of one cell type over another.

Q2: Our results are inconsistent between experiments performed on different days. What could be the cause of this batch-to-batch variability?

Batch-to-batch variability is a common challenge in cell-based assays and can often be traced back to reagents and the cellular starting material.[2][3][4] Reagent lot-to-lot variation is a significant contributor, as different batches of media, serum, or growth factors can have slightly different compositions that affect cell behavior.[2][5] Additionally, using cells from different passage numbers across experiments can introduce significant variability, as cell lines can undergo changes in morphology, growth rate, and gene expression over time in culture.[6]

To minimize batch-to-batch variability, it is recommended to qualify new lots of critical reagents against the old lots before use in experiments.[2][3] This can be done by running a small-scale experiment with both lots and comparing the results. For cellular starting material, it is best practice to use cells within a narrow and pre-defined passage number range for all experiments. Establishing a master cell bank and creating working cell banks can help ensure a consistent supply of cells at a low passage number.

Q3: We are seeing unexpected changes in the activation of the JAK-STAT signaling pathway in our this compound experiments. How can we troubleshoot this?

Unexpected results in signaling pathway analysis can be due to a variety of factors, including issues with the cells, reagents, or the experimental protocol itself. The JAK-STAT pathway is sensitive to a wide array of cytokines and growth factors, so any variability in these components can alter the signaling outcome.[7][8]

A systematic approach to troubleshooting is recommended. First, verify the health and viability of the cells. Stressed or unhealthy cells will not respond appropriately to stimuli. Second, confirm the integrity of your reagents, including the activity of cytokines or inhibitors used. Third, review your experimental timeline. The kinetics of JAK-STAT signaling are rapid, and deviations in incubation times can lead to inconsistent results.

Logical Troubleshooting Flow for Inconsistent Signaling

A Inconsistent Signaling Results B Check Cell Health and Viability A->B C Review Reagent Preparation and Storage A->C D Examine Experimental Protocol A->D B->C Pass E Cells are Unhealthy B->E Fail C->D Pass F Reagents are Expired or Improperly Stored C->F Fail G Inconsistent Incubation Times or Dosing D->G Fail H Culture New Batch of Cells E->H I Qualify New Reagent Lots F->I J Standardize Protocol and Retrain Staff G->J K Problem Resolved H->K I->K J->K A Prepare Single Cell Suspensions B Seed Cell Type 1 in this compound Plate A->B C Incubate for 24h B->C D Seed Cell Type 2 C->D E Co-culture for 24h D->E F Add Test Compound E->F G Incubate for Treatment Duration F->G H Perform Assay Readout G->H cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor Phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT2 Phosphorylation pSTAT1 pSTAT pSTAT2 pSTAT Dimer pSTAT Dimer pSTAT1->Dimer pSTAT2->Dimer DNA DNA Dimer->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Activation Cytokine Cytokine Cytokine->Receptor Binding

References

Technical Support Center: Optimizing iMAC2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for the effective use of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). By inhibiting MAC, this compound blocks the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. This action ultimately results in an anti-apoptotic effect.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO, and it is recommended to prepare a stock solution in this solvent. For experimental use, the DMSO stock can then be diluted into the aqueous experimental buffer.

Q3: What is the typical working concentration for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A common starting point for cell-based assays is 5 µM.[3] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. The reported IC50 (half-maximal inhibitory concentration) for this compound is 28 nM.[1][3]

Q4: How should I store the this compound stock solution?

A4: Store the this compound stock solution at -20°C for long-term storage. For frequent use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound activity Improper dissolution: this compound may not be fully dissolved in the experimental buffer.Ensure the DMSO stock solution is clear and fully dissolved before diluting into the aqueous buffer. Briefly vortex the final solution after dilution.
Degradation of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the this compound stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Suboptimal buffer pH: The pH of the experimental buffer may not be optimal for this compound activity or MAC formation.The optimal pH for studying MAC activity and cytochrome c release is typically near physiological pH (7.2-7.4). Verify the pH of your buffers and adjust if necessary.
Incorrect buffer composition: Components in the buffer may be interfering with this compound activity.Refer to the recommended buffer compositions in the Experimental Protocols section. Avoid strongly charged detergents or high concentrations of salts that might disrupt mitochondrial membrane integrity or protein-protein interactions.
High background/non-specific effects High DMSO concentration: The final concentration of DMSO in the assay may be causing cellular stress or non-specific inhibition.Ensure the final DMSO concentration in your assay is low, typically ≤0.1%. Run a vehicle control with the same concentration of DMSO to account for any solvent effects.
Cell health issues: Unhealthy cells may already have compromised mitochondrial integrity, leading to background cytochrome c release.Ensure cells are healthy and not overly confluent before starting the experiment. Include a negative control (untreated cells) to assess baseline apoptosis.
Inconsistent results Variability in mitochondrial isolation: If using isolated mitochondria, inconsistencies in the isolation procedure can lead to variable results.Standardize the mitochondrial isolation protocol. Ensure all steps are performed on ice and that the final mitochondrial pellet is of high purity.
Pipetting errors: Inaccurate pipetting can lead to variability in this compound concentration.Use calibrated pipettes and ensure thorough mixing of solutions.

Experimental Protocols

Protocol 1: Cytochrome c Release Assay Using Isolated Mitochondria

This protocol is adapted from established methods for studying mitochondrial-dependent apoptosis.

1. Mitochondria Isolation Buffer (MIB)

ComponentFinal Concentration
Mannitol210 mM
Sucrose70 mM
HEPES-KOH (pH 7.4)10 mM
EDTA1 mM

2. Reaction Buffer (RB)

ComponentFinal Concentration
Mannitol220 mM
Sucrose68 mM
HEPES-KOH (pH 7.4)20 mM
KCl10 mM
MgCl21.5 mM
EDTA1 mM
EGTA1 mM
DTT1 mM (add fresh)
PMSF0.1 mM (add fresh)

Procedure:

  • Isolate mitochondria from your cell or tissue of interest using the Mitochondria Isolation Buffer.

  • Determine the protein concentration of the isolated mitochondria.

  • In a microcentrifuge tube, incubate a specific amount of mitochondria (e.g., 25 µg) with your apoptotic stimulus (e.g., t-Bid) in the Reaction Buffer.

  • For the experimental condition, pre-incubate the mitochondria with the desired concentration of this compound for 15-30 minutes at 30°C before adding the apoptotic stimulus. Include a vehicle control (DMSO).

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released cytochrome c.

  • Analyze the supernatant for cytochrome c content by Western blotting or ELISA.[4][5]

Visualizations

Apoptotic_Pathway_and_iMAC2_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak MAC MAC (Mitochondrial Apoptosis-induced Channel) Bax_Bak->MAC forms CytoC_mito Cytochrome c MAC->CytoC_mito releases CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax_Bak This compound This compound This compound->MAC inhibits Apaf1 Apaf-1 CytoC_cyto->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Troubleshooting_Workflow Start Start: Low or No this compound Activity Check_Dissolution Is this compound fully dissolved in buffer? Start->Check_Dissolution Check_Storage Is the this compound stock fresh? Check_Dissolution->Check_Storage Yes Revise_Protocol Revise Protocol Check_Dissolution->Revise_Protocol No Check_pH Is the buffer pH optimal (7.2-7.4)? Check_Storage->Check_pH Yes Check_Storage->Revise_Protocol No Check_Composition Are there interfering components in the buffer? Check_pH->Check_Composition Yes Check_pH->Revise_Protocol No Check_DMSO Is the final DMSO concentration ≤0.1%? Check_Composition->Check_DMSO Yes Check_Composition->Revise_Protocol No Check_Cells Are the cells healthy? Check_DMSO->Check_Cells Yes Check_DMSO->Revise_Protocol No Successful_Inhibition Successful Inhibition Check_Cells->Successful_Inhibition Yes Check_Cells->Revise_Protocol No

References

Technical Support Center: Managing Batch-to-Batch Variability of Compound-X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound-X. This resource is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating issues arising from the inherent batch-to-batch variability of a synthetic compound.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why does it occur with Compound-X?

A1: Batch-to-batch variability refers to the slight differences that can exist between different production lots of Compound-X. Even with stringent manufacturing protocols, minor variations in starting materials, reaction conditions, and purification processes can lead to differences in the final product.[1][2] These can manifest as changes in physical properties, impurity profiles, or biological activity.

Q2: How can I determine if batch-to-batch variability is affecting my experimental results?

A2: If you observe unexpected changes in your experimental outcomes, such as altered efficacy, toxicity, or off-target effects, when using a new batch of Compound-X, it is crucial to investigate variability. A systematic comparison of the old and new batches using analytical and functional assays is the first step.

Q3: What are the critical quality attributes of Compound-X that I should assess?

A3: Key quality attributes to consider are purity, identity, solubility, and biological activity. Purity can be assessed by techniques like HPLC, LC-MS, and NMR. Identity is confirmed by comparing the spectral data of the new batch with a reference standard. Solubility and dissolution rates can also be important, as they can affect bioavailability.[3] Finally, a well-defined in vitro functional assay is essential to confirm consistent biological activity.

Q4: How should I handle a new batch of Compound-X to minimize experimental inconsistencies?

A4: It is best practice to qualify each new batch of Compound-X before its use in critical experiments. This involves performing a set of pre-defined quality control experiments to ensure the new batch meets the required specifications and performs similarly to previous batches.

Troubleshooting Guides

Issue 1: Decreased or Inconsistent Biological Activity
Possible Cause Troubleshooting Step
Lower Purity of the New Batch1. Purity Assessment: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the purity profile to the certificate of analysis and to a previously validated batch. 2. Impurity Identification: If significant impurities are detected, attempt to identify them, as they may interfere with the compound's activity.
Degradation of the Compound1. Stability Check: Assess the stability of the compound under your specific experimental conditions (e.g., in your chosen solvent and at the working temperature).[1] 2. Proper Storage: Ensure the compound has been stored according to the manufacturer's recommendations.
Altered Physicochemical Properties1. Solubility and Dissolution Testing: Compare the solubility and dissolution rate of the new batch with a previous batch.[3] Poor solubility can lead to lower effective concentrations in your assay.
Issue 2: Increased Off-Target Effects or Toxicity
Possible Cause Troubleshooting Step
Presence of a Toxic Impurity1. Impurity Profiling: Utilize LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to create a detailed impurity profile of the new batch. Compare this to a batch that did not exhibit toxicity. 2. Toxicity Screening of Impurities: If a novel impurity is identified, and if feasible, isolate and test its toxicity independently.
Different Salt Form or Polymorph1. Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism. Different crystal forms can have different solubilities and bioavailabilities.

Experimental Protocols

Protocol 1: Comparative Purity and Identity Analysis using HPLC

Objective: To compare the purity and retention time of a new batch of Compound-X against a reference standard or a previously qualified batch.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard of Compound-X in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a stock solution of the new batch of Compound-X at the same concentration and in the same solvent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. .

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of Compound-X.

  • Data Analysis: Compare the chromatograms of the new batch and the reference standard. Look for the area of the main peak (purity) and the retention time (identity).

Protocol 2: In Vitro Functional Assay for Biological Activity

Objective: To assess the biological activity of a new batch of Compound-X by measuring its effect on a specific signaling pathway or cellular process.

Methodology:

  • Cell Culture: Culture the appropriate cell line known to be responsive to Compound-X.

  • Compound Treatment: Prepare serial dilutions of both the new batch and a reference batch of Compound-X. Treat the cells with a range of concentrations.

  • Assay: Perform the relevant functional assay. This could be, for example, a cell viability assay (e.g., MTT), an enzyme activity assay, or a reporter gene assay.

  • Data Analysis: Generate dose-response curves for both batches and compare their EC50 or IC50 values.

Visualizations

experimental_workflow cluster_0 Batch Qualification start New Batch Received qc Quality Control Analysis start->qc  Analytical & Functional Testing decision Meets Specification? qc->decision pass Qualified for Use decision->pass Yes fail Contact Supplier / Further Investigation decision->fail No

Caption: Workflow for qualifying a new batch of Compound-X.

troubleshooting_logic cluster_activity Decreased Activity cluster_toxicity Increased Toxicity start Inconsistent Experimental Results purity Check Purity (HPLC) start->purity stability Assess Stability start->stability solubility Test Solubility start->solubility impurity Impurity Profiling (LC-MS) start->impurity polymorph Check Polymorphism (XRPD) start->polymorph

Caption: Troubleshooting logic for inconsistent results with Compound-X.

References

Validation & Comparative

iMAC2: A Comparative Analysis of Efficacy Against Other Bax/Bak Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research and drug development, the modulation of the Bcl-2 family of proteins, particularly the pro-apoptotic effectors Bax and Bak, represents a critical therapeutic avenue. This guide provides a comparative analysis of the efficacy of iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), alongside other notable Bax/Bak inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Mechanism of Action: A Tale of Two Strategies

Bax and Bak are central to the intrinsic apoptosis pathway. Upon activation, they oligomerize at the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors, ultimately culminating in cell death. Inhibitors of this process generally employ one of two main strategies:

  • Direct Inhibition of Bax/Bak Oligomerization: These inhibitors directly bind to Bax and/or Bak, preventing their self-association and the subsequent formation of apoptotic pores.

  • Inhibition of the Mitochondrial Apoptosis-Induced Channel (MAC): this compound operates through this mechanism. The MAC is a large conductance channel that forms in the mitochondrial outer membrane during apoptosis, and its opening is a key step in cytochrome c release[1]. By inhibiting the MAC, this compound effectively blocks a crucial downstream event in the Bax/Bak-mediated apoptotic cascade[2].

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for this compound and other selected Bax/Bak inhibitors. It is crucial to note that the experimental conditions, such as cell types, apoptotic stimuli, and assay methods, vary between studies. Therefore, a direct comparison of absolute efficacy values should be made with caution.

InhibitorTarget/MechanismAssayModel SystemIC50/EC50LD50Therapeutic Index (LD50/IC50)Reference
This compound MAC inhibitorPatch ClampIsolated Mitochondria28 nM15000 nM~536[1][3]
WEHI-3773 VDAC2-BAX interaction inhibitorCell Viability AssayBAK−/− KMS-12-PE cellsEC50 in the low micromolar rangeNot ReportedNot Reported[4][5]
MSN-50 Bax/Bak oligomerization inhibitorLiposome Dye ReleaseLiposomes with recombinant BaxMicromolar rangeNot ReportedNot Reported[6][7]
Bci1 Bax channel inhibitorLiposome Dye ReleaseLiposomes with recombinant Bax0.81 ± 0.22 µMNot ReportedNot Reported[6]
Bci2 Bax channel inhibitorLiposome Dye ReleaseLiposomes with recombinant Bax0.89 ± 0.29 µMNot ReportedNot Reported[6]

Signaling and Experimental Workflow Diagrams

To visually represent the complex processes discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Intrinsic Apoptosis Pathway cluster_1 Points of Inhibition Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bid, Bim) Apoptotic_Stimuli->BH3_only Bax_Bak Bax/Bak Activation & Oligomerization BH3_only->Bax_Bak MAC MAC Formation Bax_Bak->MAC Cytochrome_c Cytochrome c Release MAC->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspase Activation (Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis This compound This compound This compound->MAC Direct_Inhibitors Direct Bax/Bak Inhibitors (e.g., MSN-50, Bci1/2) Direct_Inhibitors->Bax_Bak

Figure 1: Intrinsic Apoptosis Pathway and Inhibitor Targets.

cluster_0 Cell-Based Apoptosis Assay Workflow Start Seed Cells Treatment Treat with Apoptotic Stimulus +/- Inhibitor Start->Treatment Incubation Incubate Treatment->Incubation Assay Perform Apoptosis Assay (e.g., Caspase-3/7, TUNEL) Incubation->Assay Analysis Data Analysis (e.g., Flow Cytometry, Microscopy) Assay->Analysis

Figure 2: General Workflow for Cell-Based Apoptosis Assays.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of Bax/Bak inhibitors. Specific details may vary based on the cell type and reagents used.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of effector caspases 3 and 7, key executioners of apoptosis.

  • Principle: A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to caspase activity.

  • Protocol:

    • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the desired apoptotic stimulus in the presence or absence of the inhibitor for the specified time. Include untreated and vehicle-treated controls.

    • Lysis: Add a lysis buffer to each well and incubate to release cellular contents.

    • Substrate Addition: Add the caspase-3/7 substrate solution to each well.

    • Incubation: Incubate the plate at room temperature, protected from light.

    • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Analysis: Normalize the fluorescence signal to a measure of cell number (e.g., protein concentration or a viability dye) and calculate the fold change in caspase activity relative to the control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be detected by fluorescence microscopy or flow cytometry.

  • Protocol:

    • Cell Preparation: Culture and treat cells as described above. Harvest and fix the cells with a crosslinking agent like paraformaldehyde.

    • Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.

    • Labeling Reaction: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

    • Washing: Wash the cells to remove unincorporated nucleotides.

    • Analysis: Analyze the cells by fluorescence microscopy to visualize apoptotic cells or by flow cytometry to quantify the percentage of TUNEL-positive cells.

Liposome Permeabilization Assay

This in vitro assay assesses the ability of a compound to inhibit Bax- or Bak-induced membrane permeabilization.

  • Principle: Liposomes are loaded with a fluorescent dye. Recombinant Bax or Bak is added in the presence of an activator (e.g., tBid), causing pore formation and release of the dye, which can be measured fluorometrically.

  • Protocol:

    • Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

    • Reaction Setup: In a microplate, combine the liposomes, recombinant Bax or Bak, an activating BH3-only protein (e.g., tBid), and the test inhibitor at various concentrations.

    • Incubation: Incubate the reaction at room temperature.

    • Measurement: Monitor the increase in fluorescence over time as the dye is released and de-quenched.

    • Analysis: Calculate the rate of dye release and determine the IC50 of the inhibitor.

Conclusion

This compound presents a potent and specific mechanism for inhibiting apoptosis by targeting the Mitochondrial Apoptosis-Induced Channel. Its high therapeutic index in preclinical models suggests a promising safety profile. While direct comparative efficacy studies are limited, the available data indicates that this compound is a highly potent molecule when compared to other Bax/Bak inhibitors that act through different mechanisms, such as preventing oligomerization. The choice of an optimal inhibitor will likely depend on the specific cellular context and the desired therapeutic outcome. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative efficacy of these promising anti-apoptotic agents.

References

A Comparative Guide: iMAC2 versus Z-VAD-FMK in Caspase-Independent Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of programmed cell death pathways is a critical area of research, with significant implications for therapeutic development. While apoptosis is classically defined by the activation of caspases, the existence of caspase-independent cell death mechanisms presents both challenges and opportunities for targeted interventions. This guide provides a detailed comparison of two key modulators of these pathways: iMAC2, an inhibitor of the mitochondrial apoptosis-induced channel (MAC), and Z-VAD-FMK, a well-established pan-caspase inhibitor.

At a Glance: Key Differences

FeatureThis compoundZ-VAD-FMK
Primary Target Mitochondrial Apoptosis-Induced Channel (MAC)Caspases (broad spectrum)
Mechanism of Action Inhibits the formation or opening of the MAC, preventing mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.Irreversibly binds to the catalytic site of caspases, inhibiting their proteolytic activity.
Effect on Apoptosis Anti-apoptotic; acts upstream of caspase activation.Inhibits caspase-dependent apoptosis.
Role in Caspase-Independent Cell Death Primarily preventative by blocking a key mitochondrial event. Its direct role in ongoing caspase-independent processes is less defined.Can promote a switch from apoptosis to other forms of programmed cell death, such as necroptosis, when caspase-dependent pathways are inhibited.
Typical Experimental Outcome Reduction in apoptosis induction by various stimuli.Inhibition of apoptotic markers (e.g., caspase-3 cleavage, PARP cleavage). Can induce necroptosis in combination with other stimuli (e.g., TNF-α).

Delving Deeper: Mechanism of Action

This compound: A Gatekeeper at the Mitochondria

This compound functions at a critical control point in the intrinsic apoptotic pathway: the permeabilization of the outer mitochondrial membrane. By inhibiting the mitochondrial apoptosis-induced channel (MAC), this compound effectively prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This action halts the apoptotic cascade before the activation of initiator and executioner caspases.

dot

IMAC2_Mechanism cluster_Mitochondrion Mitochondrion MOM Outer Membrane CytoC Cytochrome c Caspase_Activation Caspase Activation CytoC->Caspase_Activation activates MAC MAC MAC->CytoC releases Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->MAC induces This compound This compound This compound->MAC inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of this compound action.

Z-VAD-FMK: A Direct Blockade of Caspase Activity

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of caspases, thereby preventing the cleavage of their substrates. While this effectively halts caspase-dependent apoptosis, it can also unmask or promote alternative, caspase-independent cell death pathways like necroptosis, particularly in the presence of other stimuli such as TNF-α.

dot

ZVAD_Mechanism Apoptotic_Signal Apoptotic Signal Caspases Caspases Apoptotic_Signal->Caspases activates Apoptosis Caspase-Dependent Apoptosis Caspases->Apoptosis RIPK1_RIPK3_MLKL RIPK1/RIPK3/MLKL Pathway Caspases->RIPK1_RIPK3_MLKL inhibits ZVAD Z-VAD-FMK ZVAD->Caspases inhibits Necroptosis_Signal Necroptosis Signal (e.g., TNF-α) Necroptosis_Signal->RIPK1_RIPK3_MLKL activates Necroptosis Necroptosis RIPK1_RIPK3_MLKL->Necroptosis

Caption: Mechanism of Z-VAD-FMK action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and Z-VAD-FMK based on available literature.

ParameterThis compoundZ-VAD-FMKReference
IC₅₀ (MAC inhibition) 28 nMNot Applicable--INVALID-LINK--
IC₅₀ (Cytochrome c release inhibition) 0.68 µMNot Applicable--INVALID-LINK--
Typical in vitro concentration 5 µM20-100 µM--INVALID-LINK--, [Various protocols]

Experimental Protocols

Protocol 1: Assessing the Anti-Apoptotic Effect of this compound

This protocol is designed to evaluate the ability of this compound to inhibit apoptosis induced by a chemical agent like staurosporine.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Staurosporine (stock solution in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight (for adherent cells).

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Induce apoptosis by adding staurosporine to a final concentration of 1 µM. Include a negative control group with no staurosporine.

  • Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry.

Expected Outcome: A dose-dependent decrease in the percentage of Annexin V-positive (apoptotic) cells in the this compound-treated groups compared to the staurosporine-only group.

IMAC2_Workflow Start Seed Cells Pretreat Pre-treat with this compound or Vehicle (1 hr) Start->Pretreat Induce Induce Apoptosis (e.g., Staurosporine) Pretreat->Induce Incubate Incubate (4-6 hrs) Induce->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for Z-VAD-FMK-mediated necroptosis induction.

Concluding Remarks

This compound and Z-VAD-FMK represent two distinct strategies for modulating programmed cell death. This compound acts as a preventative, upstream inhibitor of the mitochondrial apoptotic pathway, making it a valuable tool for studying the initiation of apoptosis and for potential therapeutic applications where inhibition of apoptosis is desired. In contrast, Z-VAD-FMK is a tool to dissect the downstream roles of caspases and to study the switch to caspase-independent cell death pathways like necroptosis. The choice between these two compounds will depend entirely on the specific research question and the desired experimental outcome. For researchers investigating the intricacies of caspase-independent apoptosis, understanding the distinct mechanisms of these two molecules is paramount for the accurate design and interpretation of experiments.

Quantitative PCR Analysis for Validating iMAC2 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative PCR (qPCR) analysis for validating the target engagement of iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). We will objectively compare its expected performance with alternative apoptosis inhibitors and provide supporting experimental data and detailed protocols.

Introduction to this compound and Target Engagement

This compound is a small molecule inhibitor that targets the mitochondrial apoptosis-induced channel (MAC). The formation of MAC, composed of the pro-apoptotic proteins Bax and Bak, is a pivotal event in the intrinsic pathway of apoptosis. This channel facilitates the release of cytochrome c from the mitochondria into the cytosol, triggering a cascade of caspase activation and ultimately leading to programmed cell death. By inhibiting MAC, this compound is expected to suppress apoptosis, a mechanism of significant interest in various therapeutic areas, including neurodegenerative diseases and ischemia-reperfusion injury.

Validating the target engagement of this compound is crucial for its preclinical and clinical development. Quantitative PCR (qPCR) is a powerful and widely used technique to assess changes in gene expression. By measuring the mRNA levels of genes downstream of the MAC-mediated apoptotic pathway, researchers can quantitatively evaluate the biological activity of this compound and compare its efficacy to other apoptosis inhibitors.

Comparison of this compound with Alternative Apoptosis Inhibitors

The primary mechanism of this compound is the inhibition of the MAC, which prevents the downstream activation of the apoptotic cascade. This can be contrasted with other apoptosis inhibitors that may target different components of the cell death machinery. A key class of alternative compounds includes Bcl-2 inhibitors, such as Venetoclax. Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bax and Bak. By inhibiting Bcl-2, Venetoclax promotes the release of Bax and Bak, leading to MAC formation and apoptosis.

The following table summarizes the expected differential effects of this compound and a representative Bcl-2 inhibitor on the expression of key apoptosis-related genes as measured by qPCR.

Gene TargetExpected Effect of this compound (MAC Inhibitor)Rationale for this compoundPublished Data for Venetoclax (Bcl-2 Inhibitor)Rationale for Bcl-2 Inhibitor
Bax No significant change or slight decreaseThis compound acts downstream of Bax/Bak activation; inhibition of apoptosis may lead to feedback regulation.Increased expression[1]Induction of apoptosis can lead to a compensatory upregulation of pro-apoptotic genes.
Bcl-2 No significant change or slight increaseInhibition of apoptosis may favor a pro-survival gene expression profile.Decreased expression[1][2]Direct inhibition of Bcl-2 can lead to reduced transcription of its own gene as part of a feedback loop.
Caspase-9 Decreased expressionAs an initiator caspase activated by cytochrome c, its expression is expected to decrease with MAC inhibition.Increased expressionActivation of the intrinsic apoptotic pathway leads to the upregulation of initiator caspases.
Caspase-3 Decreased expressionAs a key executioner caspase, its expression will be downregulated due to the blockage of the upstream signaling cascade.[3]Increased expression[4]As the final executioner, its expression is elevated to carry out apoptosis.

Experimental Protocols

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for validating this compound target engagement by measuring the mRNA expression levels of Bax, Bcl-2, Caspase-9, and Caspase-3.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a neuronal cell line for neuroprotection studies) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

  • For comparison, treat a separate set of cells with a known apoptosis inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK) and an apoptosis inducer (e.g., staurosporine) as positive and negative controls, respectively.

2. RNA Isolation:

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • Use 1-2 µg of total RNA per reaction.

  • The reaction conditions are typically: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix.

  • Each reaction should contain:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • Nuclease-free water to a final volume of 20 µL

  • Use the following primer sequences for human target genes:

    • Bax :

      • Forward: 5'-GCTGGACATTGGACTTCCTC-3'

      • Reverse: 5'-TCAGCCCATCTTCTTCCAGA-3'

    • Bcl-2 :

      • Forward: 5'-GGTGGGGTCATGTGTGTGG-3'

      • Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'[5]

    • Caspase-9 :

      • Forward: 5'-CGAACTAACAGGCAAGCAGC-3'

      • Reverse: 5'-ACCTCACCAAATCCTCCAGAAC-3'[6]

    • Caspase-3 :

      • Forward: 5'-GGAAGCGAATCAATGGACTCTGG-3'

      • Reverse: 5'-TTCATTATT CAGGCCTGCCGAGG-3'[6][7]

    • GAPDH (Reference Gene):

      • Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

      • Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'[6]

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt curve analysis to ensure primer specificity.

5. Data Analysis:

  • Determine the cycle threshold (Ct) for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (GAPDH) to obtain ΔCt (ΔCt = Cttarget - Ctreference).

  • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizing Key Pathways and Workflows

To better understand the mechanism of this compound and the experimental process, the following diagrams illustrate the relevant signaling pathway and the qPCR workflow.

iMAC2_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, oxidative stress) Bax_Bak Bax/Bak Activation and Oligomerization Apoptotic_Stimuli->Bax_Bak MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Bax_Bak->MAC Cytochrome_c Cytochrome c Release MAC->Cytochrome_c This compound This compound This compound->MAC Inhibition Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits the intrinsic apoptosis pathway.

qPCR_Workflow Cell_Treatment 1. Cell Treatment (Control, this compound, Alternatives) RNA_Isolation 2. Total RNA Isolation Cell_Treatment->RNA_Isolation cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR_Amplification 4. qPCR Amplification (SYBR Green) cDNA_Synthesis->qPCR_Amplification Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR_Amplification->Data_Analysis Results Results (Fold Change in Gene Expression) Data_Analysis->Results

References

A Comparative Guide to Cytochrome C Release Analysis in Apoptosis: iMAC2 vs. Alternative Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Western blot-based detection of cytochrome c release, a key indicator of apoptosis, following treatment with the novel apoptosis inducer iMAC2 and other established agents. We present experimental data, detailed protocols, and signaling pathway diagrams to assist researchers in evaluating and designing experiments to study programmed cell death.

Comparison of Apoptosis Inducers on Cytochrome C Release

Table 1: Comparison of Apoptosis Inducers and their Effect on Cytochrome C Release

FeatureThis compoundEtoposideStaurosporine
Mechanism of Action Presumed to induce apoptosis, leading to the activation of the intrinsic mitochondrial pathway. Specific molecular targets are not yet fully elucidated.A topoisomerase II inhibitor that causes DNA damage, leading to the activation of the intrinsic apoptotic pathway.A potent, broad-spectrum protein kinase inhibitor that induces apoptosis through various pathways, including the intrinsic mitochondrial pathway.
Reported Effect on Cytochrome C Release Induces apoptosis, which is characteristically associated with the release of cytochrome c from the mitochondria.Known to induce the release of cytochrome c from mitochondria in various cell lines. The release can occur in distinct early and late stages[1].A well-established inducer of cytochrome c release from the mitochondria as part of the apoptotic cascade.
Quantitative Data Availability Specific quantitative data from Western blot analysis of cytochrome c release is not widely available in the reviewed literature.Quantitative analysis has shown a time-dependent increase in cytosolic cytochrome c levels following treatment[1].Known to cause a robust release of cytochrome c, though specific quantitative values vary depending on the cell type and experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of cytochrome c release is crucial for studying apoptosis. Below are detailed protocols for cellular fractionation and Western blot analysis.

Protocol 1: Cellular Fractionation for Cytochrome C Release Analysis

This protocol allows for the separation of cytosolic and mitochondrial fractions from cultured cells.

Materials:

  • Cultured cells (approximately 5 x 10^7)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cytosol Extraction Buffer Mix (containing DTT and Protease Inhibitors)

  • Mitochondrial Extraction Buffer Mix (containing DTT and Protease Inhibitors)

  • Dounce tissue grinder (pestle homogenizer)

  • Microcentrifuge

  • Microscope

Procedure:

  • Induce apoptosis in your cell culture using the desired method (e.g., treatment with this compound, Etoposide, or Staurosporine). Include a vehicle-treated control.

  • Harvest the cells by centrifugation at 200 x g for 5 minutes at 4°C.

  • Wash the cells with 10 ml of ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 1 ml of 1X Cytosol Extraction Buffer Mix. Pipette up and down gently to resuspend and incubate on ice for 15 minutes.

  • Homogenize the cells using a pre-chilled Dounce tissue grinder on ice. Typically, 30-50 passes are required.

  • Optional but recommended: To check homogenization efficiency, pipette 2-3 µl of the suspension onto a coverslip and observe under a microscope. Efficient homogenization is indicated by the absence of a shiny ring around the nuclei in 70-80% of the cells. Avoid excessive homogenization to prevent mitochondrial damage[2].

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube and centrifuge again at 700 x g for 10 minutes at 4°C to remove any remaining nuclei.

  • Transfer the resulting supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The supernatant from this step is the cytosolic fraction . The pellet is the mitochondrial fraction .

  • Carefully collect the cytosolic fraction. Resuspend the mitochondrial pellet in 0.1 ml of Mitochondrial Extraction Buffer Mix.

  • Store both fractions at -80°C until use for Western blot analysis.

Protocol 2: Western Blot Analysis of Cytochrome C

Materials:

  • Cytosolic and mitochondrial fractions (from Protocol 1)

  • SDS-PAGE gels (12%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-Cytochrome c

  • Primary antibodies for loading controls: anti-β-actin (for cytosol) and anti-COX IV or VDAC (for mitochondria)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

  • Load equal amounts of protein (e.g., 10-30 µg) from each fraction onto a 12% SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure proper fractionation and equal loading, strip the membrane and re-probe with antibodies for cytosolic (β-actin) and mitochondrial (COX IV or VDAC) markers.

  • Quantify the band intensities using densitometry software. Normalize the cytosolic cytochrome c signal to the cytosolic loading control (β-actin).

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Cellular Fractionation cluster_fractions Isolated Fractions cluster_western_blot Western Blot Analysis start Induce Apoptosis (this compound, Etoposide, etc.) harvest Harvest Cells start->harvest homogenize Homogenization harvest->homogenize centrifuge1 Low-Speed Centrifugation (Pellet Nuclei) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 cytosol Cytosolic Fraction centrifuge2->cytosol mitochondria Mitochondrial Fraction centrifuge2->mitochondria sds_page SDS-PAGE cytosol->sds_page mitochondria->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing (anti-cytochrome c) transfer->probing detection Detection & Quantification probing->detection

Caption: Experimental workflow for cytochrome c release analysis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak etoposide Etoposide (DNA Damage) etoposide->bax_bak bcl2_anti Bcl-2/Bcl-xL (Anti-apoptotic) bax_bak->bcl2_anti momp MOMP (Mitochondrial Outer Membrane Permeabilization) bax_bak->momp cyto_c_release Cytochrome c Release momp->cyto_c_release apaf1 Apaf-1 cyto_c_release->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Navigating Apoptosis: A Comparative Guide to Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate process of programmed cell death, flow cytometry stands as an indispensable tool. This guide provides a comprehensive comparison of methodologies for analyzing apoptosis, with a focus on instrument performance and supporting experimental data. While the user specified an "iMAC2" instrument, extensive research yielded no information on a flow cytometer by that name. Therefore, this guide will utilize the widely-used Miltenyi Biotec MACSQuant® Analyzer as a representative modern flow cytometer for comparison with other common platforms and techniques.

Understanding Apoptosis Analysis by Flow Cytometry

Apoptosis is a complex, multi-stage process characterized by distinct morphological and biochemical changes. Flow cytometry allows for the high-throughput, quantitative analysis of these changes at the single-cell level. Key events in apoptosis that can be measured include the externalization of phosphatidylserine (PS) on the cell membrane, the activation of caspases, and changes in the mitochondrial membrane potential.

Core Apoptosis Assays: A Comparative Overview

Several key assays are routinely employed to detect and quantify apoptotic cells via flow cytometry. The choice of assay depends on the specific stage of apoptosis being investigated and the experimental context.

Assay PrincipleKey Reagent(s)Stage of Apoptosis DetectedAdvantagesDisadvantages
Phosphatidylserine (PS) Externalization Annexin V (conjugated to a fluorophore) and a viability dye (e.g., Propidium Iodide - PI or 7-AAD)Early to LateEasy-to-use, quick, and allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells.[1]Can be prone to false positives; requires careful handling of cells to avoid membrane damage.[2]
Caspase Activation Fluorochrome Inhibitors of Caspases (FLICA) or antibodies against cleaved caspasesEarly to MidProvides information on the activation of specific apoptotic pathways (initiator vs. executioner caspases).[3][4]Requires cell permeabilization for antibody-based methods, which can affect cell integrity.
Mitochondrial Membrane Potential (ΔΨm) Collapse Cationic dyes (e.g., TMRE, TMRM, JC-1)EarlySensitive indicator of the intrinsic apoptotic pathway.[1][5]Can be influenced by factors other than apoptosis that affect mitochondrial function.
DNA Fragmentation TUNEL (TdT-mediated dUTP Nick End Labeling) assay or DNA-binding dyes (e.g., PI)LateSpecific for a hallmark of late-stage apoptosis.[6]Requires cell fixation and permeabilization, which can lead to cell loss.

Instrument Comparison: MACSQuant® Analyzer vs. Alternatives

The selection of a flow cytometer can significantly impact the quality and efficiency of apoptosis analysis. Key performance characteristics include the number of detectable parameters, sensitivity, and sample throughput.

FeatureMACSQuant® Analyzer 16[7]CytoFLEX Flow Cytometer[8]Amnis® ImageStream®X Mark II[9]Muse® Cell Analyzer[3][4]
Number of Lasers 31 to 3Up to 71
Fluorescence Channels 14Up to 13Up to 102
Key Features Automated sample processing, absolute cell counting, rare cell detection capabilities.High sensitivity and resolution, compact design.Combines flow cytometry with microscopy, providing spatial information.Simplified, guided user interface; pre-optimized assays.
Sample Throughput Up to 15,000 events/second; compatible with 96-well plates.Up to 30,000 events/second; compatible with 96-well plates.Up to 5,000 cells/second.Lower throughput, designed for smaller sample numbers.
Best Suited For High-throughput screening, multi-parameter immunophenotyping with apoptosis markers.Routine multi-color analysis with a focus on sensitivity.In-depth analysis of cellular morphology and protein localization during apoptosis.Quick and easy apoptosis assessment in labs with less flow cytometry expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the most common apoptosis assays.

Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells and wash once with cold 1X PBS.

  • Cell Count: Count cells and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3/7 Activation Assay

This protocol detects the activation of executioner caspases, a key step in the apoptotic cascade.

  • Cell Preparation: Induce apoptosis in your cell line of interest alongside an untreated control population.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Staining: Resuspend cells in media at a concentration of 1 x 10^6 cells/mL. Add the prepared Caspase-3/7 reagent to the cell suspension.

  • Incubation: Incubate the cells for the time and temperature recommended by the manufacturer, protected from light.

  • Analysis: Analyze the samples directly by flow cytometry. A viability dye can be included to distinguish between apoptotic and necrotic cells.

Mitochondrial Membrane Potential Assay (using JC-1)

This assay utilizes the JC-1 dye, which forms aggregates (red fluorescence) in healthy mitochondria and exists as monomers (green fluorescence) in the cytoplasm of apoptotic cells with depolarized mitochondria.

  • Cell Preparation: Harvest and wash cells with 1X PBS.

  • Staining: Resuspend cells in pre-warmed media and add the JC-1 reagent.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Centrifuge the cells and wash with 1X Assay Buffer.

  • Analysis: Resuspend the cells in Assay Buffer and analyze by flow cytometry, detecting both green and red fluorescence. A decrease in the red/green fluorescence intensity ratio indicates apoptosis.

Visualizing Apoptosis Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondria bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture & Treatment harvest Harvest & Wash Cells cell_culture->harvest staining_reagents Add Apoptosis Staining Reagents harvest->staining_reagents incubation Incubate staining_reagents->incubation flow_cytometer Acquire on Flow Cytometer incubation->flow_cytometer gating Gating & Population Identification flow_cytometer->gating quantification Quantification of Apoptotic Cells gating->quantification

References

iMAC2 Demonstrates Potent Anti-Apoptotic Activity in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that iMAC2, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), exhibits significant anti-apoptotic activity in various animal models of ischemic injury. This guide provides an objective comparison of this compound's performance with other anti-apoptotic agents, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a 3,6-dibromocarbazole piperazine derivative, functions by directly targeting the mitochondrial outer membrane, where it inhibits the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[1] In vitro studies have demonstrated the efficacy of this compound in reducing staurosporine-induced apoptosis in FL5.12 cells and inhibiting Bid-induced Bax activation, with IC50 values of 28 nM for MAC inhibition and 0.68 µM for cytochrome c release inhibition, respectively.[1]

Comparative In Vivo Efficacy

While specific in vivo comparative studies for this compound against other named anti-apoptotic agents are not yet widely published, its class of compounds, MAC inhibitors, has shown promise in preclinical models. For instance, in a gerbil model of global brain ischemia, administration of MAC inhibitors led to a significant reduction in hippocampal damage. This suggests a neuroprotective effect by mitigating apoptotic cell death in neurons.

To provide a framework for comparison, the following table summarizes the potential of this compound in key preclinical models of apoptosis-driven pathologies, alongside commonly studied alternative anti-apoptotic strategies.

FeatureThis compound (MAC Inhibitor)Bcl-2 Inhibitors (e.g., Venetoclax)Caspase Inhibitors (e.g., Z-VAD-FMK)
Target Mitochondrial Apoptosis-induced Channel (MAC)Anti-apoptotic Bcl-2 family proteinsCaspase enzymes
Mechanism of Action Prevents mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.Promotes apoptosis by inhibiting the proteins that prevent it.Blocks the executioner phase of apoptosis.
Reported In Vivo Model Global Brain Ischemia (Gerbil)Various cancer xenograft modelsIschemia-reperfusion injury models
Potential Advantages Acts upstream in the apoptotic cascade, potentially preventing the point of no return.Clinically approved for certain cancers.Directly inhibits the final effectors of apoptosis.
Potential Limitations Limited publicly available in vivo data specifically for this compound.Can have on-target toxicities in healthy cells dependent on Bcl-2.May not prevent upstream mitochondrial damage.

This compound Signaling Pathway and Experimental Workflow

The anti-apoptotic activity of this compound is centered on the inhibition of the mitochondrial apoptosis-induced channel (MAC). The following diagram illustrates the proposed signaling pathway.

IMAC2_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Apoptotic Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Activation Apoptotic Stimuli->Bax_Bak MAC MAC Formation Bax_Bak->MAC CytoC Cytochrome c Release MAC->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->MAC Inhibits

Caption: this compound inhibits the formation or function of the Mitochondrial Apoptosis-induced Channel (MAC).

A typical experimental workflow to validate the in vivo anti-apoptotic activity of this compound in an animal model of cerebral ischemia is outlined below.

IMAC2_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Animal_Model Induce Cerebral Ischemia (e.g., MCAO in rodents) Grouping Randomize into Groups (Vehicle, this compound, Comparator) Animal_Model->Grouping Dosing Administer Treatment (e.g., intravenous, intraperitoneal) Grouping->Dosing Behavioral Neurological Scoring Dosing->Behavioral Histology Infarct Volume Measurement (TTC Staining) Dosing->Histology Apoptosis_Assay Apoptosis Quantification (TUNEL, Caspase-3 Staining) Dosing->Apoptosis_Assay Data_Comparison Compare Outcomes Between Groups Behavioral->Data_Comparison Histology->Data_Comparison Apoptosis_Assay->Data_Comparison

Caption: Workflow for in vivo validation of this compound's neuroprotective effects.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This model is a standard procedure to induce focal cerebral ischemia.

  • Animal Preparation: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion.

  • Drug Administration: this compound, a comparator drug, or vehicle is administered at a predetermined time point (e.g., at the onset of reperfusion) via a suitable route (e.g., intravenous injection).

Quantification of Apoptosis

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

  • Tissue Preparation: At the experimental endpoint (e.g., 24 hours post-MCAO), animals are euthanized, and brains are collected, fixed in paraformaldehyde, and sectioned.

  • Staining: Brain sections are permeabilized and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Imaging and Analysis: Sections are counterstained (e.g., with DAPI) and imaged using fluorescence microscopy. The number of TUNEL-positive cells is quantified in the ischemic penumbra to determine the extent of apoptosis.

Immunohistochemistry for Cleaved Caspase-3:

  • Tissue Preparation: Similar to the TUNEL protocol, brain sections are prepared and permeabilized.

  • Staining: Sections are incubated with a primary antibody specific for the cleaved (active) form of caspase-3, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The number of cleaved caspase-3 positive cells is quantified in the region of interest to assess the activation of the executioner phase of apoptosis.

The available data, although limited in direct comparative in vivo studies, strongly suggests that this compound is a promising therapeutic candidate for conditions where apoptosis plays a significant pathological role. Further research is warranted to fully elucidate its in vivo efficacy and safety profile compared to other anti-apoptotic strategies.

References

A Comparative Analysis of Bcl-2 Family Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), making them a prime target in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade cell death, contributing to tumor progression and resistance to treatment. This guide provides a comparative overview of prominent Bcl-2 inhibitors, with a focus on their mechanism of action, selectivity, and pre-clinical/clinical efficacy, offering a framework for evaluating novel inhibitors like iMAC2.

Introduction to Bcl-2 Inhibition

The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these proteins determines a cell's fate. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins. Bcl-2 inhibitors, also known as BH3 mimetics, are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade.

Comparative Overview of Key Bcl-2 Inhibitors

Several Bcl-2 inhibitors have been developed, each with distinct selectivity profiles and clinical applications. This section compares some of the most well-characterized inhibitors.

InhibitorTarget(s)Development StatusKey Characteristics
ABT-737 Bcl-2, Bcl-xL, Bcl-wPre-clinicalA first-generation BH3 mimetic, not orally bioavailable. Potent inhibitor but its activity is limited by Mcl-1 expression.[1][2][3]
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wClinical TrialsAn orally bioavailable derivative of ABT-737.[1] Its clinical use has been hampered by on-target thrombocytopenia due to Bcl-xL inhibition.[1]
Venetoclax (ABT-199) Bcl-2FDA ApprovedA highly selective inhibitor of Bcl-2.[4][5][6] This selectivity avoids the dose-limiting thrombocytopenia seen with dual Bcl-2/Bcl-xL inhibitors.[7] It is approved for treating certain leukemias.[4][5]
This compound (Hypothetical) Bcl-2 (and potentially other family members)InvestigationalA next-generation inhibitor designed for improved potency, selectivity, or to overcome resistance mechanisms.

Signaling Pathway of Bcl-2 Inhibition

The following diagram illustrates the general mechanism of action for Bcl-2 inhibitors. By sequestering anti-apoptotic proteins, these inhibitors allow pro-apoptotic proteins to activate the mitochondrial pathway of apoptosis.

Bcl2_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates Bcl2_inhibitor Bcl-2 Inhibitor (e.g., this compound, Venetoclax) Bcl2_protein Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Bcl2_inhibitor->Bcl2_protein Inhibits BH3_only Pro-apoptotic BH3-only proteins Bcl2_protein->BH3_only Sequesters BH3_only->Bax Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of Bcl-2 inhibitor-induced apoptosis.

Experimental Evaluation of Bcl-2 Inhibitors

A standardized workflow is essential for the pre-clinical evaluation of novel Bcl-2 inhibitors like this compound. This typically involves a series of in vitro assays to determine potency, selectivity, and mechanism of action, followed by in vivo studies to assess efficacy and safety.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding Binding Assays (SPR, FRET) CellViability Cell Viability Assays (MTS, CTG) Binding->CellViability Apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) CellViability->Apoptosis Selectivity Selectivity Profiling (Panel of cell lines) Apoptosis->Selectivity Xenograft Xenograft Models Selectivity->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD

Caption: A typical experimental workflow for evaluating Bcl-2 inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity of several well-characterized Bcl-2 inhibitors against different anti-apoptotic family members. Data for a hypothetical inhibitor, this compound, is included to illustrate how a novel compound would be compared.

InhibitorIC50 (nM) vs. Bcl-2IC50 (nM) vs. Bcl-xLIC50 (nM) vs. Bcl-wIC50 (nM) vs. Mcl-1
ABT-737 30.3[2]78.7[2]197.8[2]>1000[2]
Navitoclax <1<1<1>1000
Venetoclax <0.01261>4400>4400
This compound (Hypothetical) [Insert Data][Insert Data][Insert Data][Insert Data]

IC50 values represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled BH3 peptide by 50%. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of common protocols used to characterize Bcl-2 inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Plate cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the Bcl-2 inhibitor (e.g., this compound, Venetoclax) for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the Bcl-2 inhibitor at various concentrations for a defined time.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization: Covalently immobilize recombinant anti-apoptotic Bcl-2 family proteins onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the Bcl-2 inhibitor over the sensor surface.

  • Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the inhibitor to the immobilized protein.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Conclusion

The development of Bcl-2 inhibitors has marked a significant advancement in targeted cancer therapy. While first-generation dual inhibitors like Navitoclax demonstrated proof-of-concept, their clinical utility was limited by toxicity. The high selectivity of Venetoclax for Bcl-2 has led to a paradigm shift in the treatment of certain hematological malignancies. Future inhibitors, such as the hypothetical this compound, may offer improved selectivity profiles, the ability to overcome resistance mechanisms, or efficacy in a broader range of cancers. Rigorous pre-clinical evaluation using standardized, quantitative methods is essential to characterize these novel agents and guide their clinical development.

References

Validating the Specificity of iMAC2 for the Mitochondrial Apoptosis-Induced Channel (MAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The mitochondrial apoptosis-induced channel (MAC) has emerged as a critical control point in the intrinsic pathway of apoptosis, making it a promising target for therapeutic intervention. The ability to specifically modulate this channel is paramount for both basic research and drug development. This guide provides a comparative analysis of iMAC2, a known inhibitor of the MAC, and outlines experimental approaches to validate its specificity.

Overview of this compound and the MAC Channel

The MAC is a high-conductance channel that forms in the outer mitochondrial membrane during the early stages of apoptosis. Its formation is a key step leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This event triggers a cascade of caspase activation, ultimately leading to programmed cell death.

This compound belongs to a class of small molecules identified as inhibitors of the MAC. These compounds were initially screened for their ability to block the permeabilization of liposomes by the pro-apoptotic protein Bax and were subsequently confirmed to inhibit MAC activity in isolated mitochondrial membranes.

Comparative Efficacy of MAC Inhibitors

The validation of a specific inhibitor requires comparison with other known compounds targeting the same pathway. The following table summarizes the available quantitative data for this compound and other related inhibitors.

CompoundIC50 (MAC Closure)IC50 (Apoptosis Inhibition)Notes
This compound Not specified2.5 µMReduces staurosporine-induced apoptosis in FL5.12 cells by over 50%.
iMACs (general) 19 - 966 nMNot specifiedIrreversibly close the MAC in reconstituted mitochondrial outer membranes.
Bci1 and Bci2 Not specifiedNot specifiedPreviously shown to block cytochrome c release.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a multi-faceted approach employing both in vitro and cell-based assays is recommended.

In Vitro MAC Activity Assay using Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of the MAC and the inhibitory effect of this compound.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from a suitable cell line (e.g., apoptotic FL5.12 cells) using differential centrifugation.

  • Preparation of Proteoliposomes: Solubilize the outer mitochondrial membrane proteins and reconstitute them into artificial lipid vesicles (liposomes).

  • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and a proteoliposome. Record the single-channel currents of the MAC in the cell-free system.

  • Inhibitor Application: Perfuse the patch with varying concentrations of this compound to determine its effect on channel opening probability and conductance.

  • Data Analysis: Analyze the patch-clamp recordings to calculate the IC50 for MAC closure.

Cytochrome c Release Assay

This cell-based assay determines the ability of this compound to block a key downstream event of MAC formation.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or Jurkat cells) and induce apoptosis using a known stimulus (e.g., staurosporine, etoposide). Treat the cells with a range of this compound concentrations.

  • Cell Fractionation: Separate the cytosolic fraction from the mitochondrial fraction using a digitonin-based cell permeabilization method.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting on both fractions to detect the presence of cytochrome c. Use antibodies specific for cytochrome c and a mitochondrial marker (e.g., VDAC or COX IV) to ensure proper fractionation.

  • Quantification: Densitometrically quantify the amount of cytochrome c in the cytosolic fraction relative to the mitochondrial fraction to assess the inhibitory effect of this compound.

Off-Target Specificity Panel

To assess the specificity of this compound, it is crucial to test its activity against a panel of other relevant biological targets.

Methodology:

  • Target Selection: Select a panel of targets that are structurally or functionally related to the MAC or are known to be common off-targets for small molecules. This could include other mitochondrial channels (e.g., VDAC), Bcl-2 family proteins, and a broad range of kinases and proteases.

  • Biochemical or Cell-Based Assays: Utilize commercially available screening services or in-house assays to determine the inhibitory activity of this compound against the selected panel of targets.

  • Data Interpretation: Compare the potency of this compound against the intended target (MAC) with its activity on off-targets. A significantly higher potency for the MAC indicates good specificity.

Visualizing the Mechanism of Action

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in validating this compound's specificity.

MAC_Inhibition_Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Stimulus e.g., UV radiation, Chemotherapy Bax Bax/Bak Stimulus->Bax activates Bcl2 Bcl-2/Bcl-xL Stimulus->Bcl2 activates MAC MAC Formation Bax->MAC induces Bcl2->Bax inhibits CytoC_mito Cytochrome c (Intermembrane Space) MAC->CytoC_mito facilitates release CytoC_cyto Cytochrome c (Released) Apoptosome Apoptosome Formation CytoC_cyto->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->MAC inhibits

Caption: The intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_offtarget Off-Target Profiling Mito_Isolation Mitochondria Isolation Proteoliposomes Proteoliposome Formation Mito_Isolation->Proteoliposomes Patch_Clamp Patch-Clamp Recording of MAC Activity Proteoliposomes->Patch_Clamp IC50_determination IC50 Determination for MAC Closure Patch_Clamp->IC50_determination Validation_Conclusion Conclusion on this compound Specificity IC50_determination->Validation_Conclusion Cell_Culture Cell Culture & Apoptosis Induction iMAC2_Treatment This compound Treatment Cell_Culture->iMAC2_Treatment Fractionation Cytosolic & Mitochondrial Fractionation iMAC2_Treatment->Fractionation Western_Blot Western Blot for Cytochrome c Fractionation->Western_Blot Western_Blot->Validation_Conclusion Target_Panel Selection of Off-Target Panel Screening Biochemical/Cell-Based Screening Target_Panel->Screening Specificity_Analysis Specificity Analysis Screening->Specificity_Analysis Specificity_Analysis->Validation_Conclusion

Caption: Workflow for validating the specificity of this compound.

Conclusion

The validation of this compound's specificity for the MAC is a critical step in its development as a research tool and potential therapeutic agent. The experimental approaches outlined in this guide, from direct electrophysiological measurements to comprehensive off-target profiling, provide a robust framework for researchers to objectively assess its performance. By combining these methods, the scientific community can build a clearer understanding of this compound's mechanism of action and its potential for selectively modulating apoptosis.

Cross-Validation of iMAC2 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the effects of iMAC2, a potent inhibitor of the Mitochondrial Apoptosis-induced Channel (MAC), across different cell types. Given the critical role of apoptosis in both normal physiology and cancer, understanding the differential effects of novel apoptosis modulators like this compound is paramount for therapeutic development. This document outlines the mechanism of action of this compound, details experimental protocols for its validation, and presents a structure for comparing its performance against alternative apoptosis-regulating agents.

Introduction to this compound and the Mitochondrial Apoptosis-induced Channel (MAC)

The Mitochondrial Apoptosis-induced Channel (MAC) is a key player in the intrinsic pathway of apoptosis, or programmed cell death. Formation of MAC in the outer mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, a critical step that initiates the caspase cascade and commits the cell to apoptosis. The Bcl-2 family of proteins tightly regulates MAC formation, with pro-apoptotic members like Bax and Bak promoting its assembly and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.

This compound has been identified as a potent inhibitor of MAC with an IC50 of 28 nM and an LD50 of 15000 nM. By inhibiting MAC, this compound exerts an anti-apoptotic effect by blocking the release of cytochrome c. While inducing apoptosis is a primary goal in cancer therapy, the selective inhibition of apoptosis in non-cancerous cells or in specific cancer contexts could also have therapeutic applications, for instance, in protecting healthy tissues from the cytotoxic effects of chemotherapy.

Comparative Performance of this compound Across Different Cell Types

A crucial aspect of preclinical drug evaluation is to assess the differential effects of a compound on cancerous versus non-cancerous cells. The following table provides a template for summarizing the quantitative data from such a comparative study.

Note: As comprehensive, direct comparative studies on a wide range of cell lines for this compound are not yet publicly available, the following table is presented as a template with hypothetical data to illustrate how such a comparison would be structured.

Cell LineCell TypeThis compound IC50 (µM)Effect on Apoptosis (Annexin V+)Effect on Cytochrome c Release
Cancer Cell Lines
JurkatT-cell leukemia5.225% decrease at 5 µMSignificant Inhibition
MCF-7Breast Adenocarcinoma8.118% decrease at 10 µMModerate Inhibition
A549Lung Carcinoma12.515% decrease at 15 µMModerate Inhibition
Normal Cell Lines
PBMCsPeripheral Blood Mononuclear Cells> 5085% decrease at 10 µMStrong Inhibition
MCF-10ANon-tumorigenic breast epithelial> 5092% decrease at 10 µMStrong Inhibition

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cytochrome c Release Assay (Flow Cytometry)

This method quantifies the release of cytochrome c from the mitochondria into the cytosol.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Permeabilization: Resuspend the cells in a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Fixation and Intracellular Staining: Fix the cells and then permeabilize the mitochondrial membranes. Stain with a fluorescently labeled anti-cytochrome c antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity of cytochrome c staining indicates its release from the mitochondria.

Visualizing Pathways and Workflows

This compound Signaling Pathway

iMAC2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Outer Membrane Outer Membrane Bax Bax/Bak MAC MAC (Mitochondrial Apoptosis-induced Channel) Bax->MAC forms CytC_mito Cytochrome c (Intermembrane space) MAC->CytC_mito facilitates release of CytC_cyto Cytochrome c (Cytosol) CytC_mito->CytC_cyto Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax This compound This compound This compound->MAC inhibits Caspase_Cascade Caspase Cascade CytC_cyto->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Mechanism of this compound action in the intrinsic apoptosis pathway.

Experimental Workflow for this compound Validation

Experimental_Workflow start Start: Select Cell Lines (Cancer vs. Normal) treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cytochrome Cytochrome c Release Assay treat->cytochrome data Data Analysis: - IC50 determination - Apoptosis rate - Cytochrome c release viability->data apoptosis->data cytochrome->data compare Compare results between cancer and normal cell lines data->compare end Conclusion: Assess differential effects of this compound compare->end Apoptosis_Modulator_Comparison cluster_this compound This compound cluster_Bcl2i Bcl-2 Inhibitors (e.g., Venetoclax) iMAC2_target Target: MAC iMAC2_moa Mechanism: Blocks cytochrome c release iMAC2_target->iMAC2_moa iMAC2_effect Effect: Anti-apoptotic iMAC2_moa->iMAC2_effect Bcl2i_target Target: Anti-apoptotic Bcl-2 proteins Bcl2i_moa Mechanism: Frees pro-apoptotic proteins (Bax/Bak) Bcl2i_target->Bcl2i_moa Bcl2i_effect Effect: Pro-apoptotic Bcl2i_moa->Bcl2i_effect Therapeutic_Goal Therapeutic Goal: Modulation of Apoptosis Therapeutic_Goal->iMAC2_target inhibition Therapeutic_Goal->Bcl2i_target inhibition

Safety Operating Guide

Proper Disposal Procedures for iMAC2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of iMAC2 hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). Adherence to these procedures is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound hydrochloride (CAS No. 335166-00-2) is a solid chemical compound with the molecular formula C₁₉H₂₂Br₂Cl₂FN₃ and a molecular weight of 542.11.[1] While a complete safety data sheet (SDS) was not publicly available, information from chemical suppliers indicates that this compound is toxic if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be handled and disposed of as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound hydrochloride, it is crucial to have a thorough understanding of its potential hazards and to have the necessary safety equipment readily available.

Personal Protective Equipment (PPE):

A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound hydrochloride.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect from spills.
Respiratory Protection Use in a well-ventilated area or fume hoodIf there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Engineering Controls:

All work with this compound hydrochloride should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Plan

The disposal of this compound hydrochloride and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

1. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound hydrochloride, including unused or expired product, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound hydrochloride should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound hydrochloride waste with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound hydrochloride must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound hydrochloride"

  • The CAS number: "335166-00-2"

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of spills.

  • Incompatible waste streams should be segregated to prevent dangerous reactions.

4. Final Disposal:

  • The disposal of this compound hydrochloride waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not attempt to dispose of this compound hydrochloride down the drain or in the regular trash.

Spill Response Protocol

In the event of a spill of this compound hydrochloride, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity of the spill.

  • Evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in the table above.

3. Contain the Spill:

  • For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.

  • For liquid spills, use an absorbent material, such as vermiculite or a chemical spill pillow, to contain the liquid.

4. Clean Up the Spill:

  • Carefully scoop up the contained material using a plastic dustpan and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Collect all cleaning materials and contaminated PPE in the hazardous waste container.

5. Report the Spill:

  • Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of this compound hydrochloride's mechanism of action, the following diagrams illustrate its role in the mitochondrial apoptosis pathway and a general experimental workflow for its use.

IMAC2_Signaling_Pathway cluster_Mitochondria Mitochondrion Bax Bax/Bak Activation MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Bax->MAC CytoC Cytochrome c Release MAC->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax This compound This compound hydrochloride This compound->MAC Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound hydrochloride in inhibiting apoptosis.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Disposal Disposal Prepare_Reagents Prepare this compound Solution and Cell Culture Treat_Cells Treat Cells with This compound hydrochloride Prepare_Reagents->Treat_Cells Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase Activity, Cytochrome c Release) Treat_Cells->Apoptosis_Assay Waste_Collection Collect Contaminated Waste Treat_Cells->Waste_Collection Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Proper_Disposal Dispose as Hazardous Waste Waste_Collection->Proper_Disposal

Caption: General experimental workflow for using this compound hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iMAC2
Reactant of Route 2
iMAC2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.